molecular formula C11H11FO3 B1309683 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid CAS No. 349-22-4

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1309683
CAS No.: 349-22-4
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWYSVCUOZOEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424529
Record name 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-22-4
Record name 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of 3-Fluorotoluene with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride. This reaction is a key method for the synthesis of substituted β-aroylpropionic acids, which are valuable precursors for a variety of heterocyclic compounds and pharmacologically active molecules. This document details the underlying chemical principles, expected regiochemical outcomes, and a comprehensive experimental protocol.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][2][3] The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acylating agent, such as an acid anhydride or acyl halide.[4][5] This electrophile then attacks the electron-rich aromatic nucleus, leading to the formation of an aryl ketone. A significant advantage of this method is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation of the product.[2]

Regioselectivity in the Acylation of 3-Fluorotoluene

The substitution pattern on the aromatic ring of 3-fluorotoluene is dictated by the directing effects of both the fluorine and methyl substituents.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. This increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

  • Fluorine (-F): The fluorine atom is a weakly deactivating, ortho, para-director. Its strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its resonance effect (+M) donates electron density to the ortho and para positions (positions 2, 4, and 6), directing the incoming electrophile to these sites.

Considering the positions relative to both substituents on 3-fluorotoluene (where the methyl group is at C1 and fluorine at C3), the possible sites for acylation are C2, C4, C5, and C6.

  • C2: ortho to the methyl group and ortho to the fluorine group.

  • C4: para to the methyl group and ortho to the fluorine group.

  • C5: meta to the methyl group and para to the fluorine group.

  • C6: ortho to the methyl group and meta to the fluorine group.

Based on the combined directing effects, the most likely products are those resulting from acylation at the positions activated by both groups, primarily the ortho and para positions relative to the activating methyl group. Steric hindrance from the existing substituents will also play a role in the final product distribution, often favoring the less sterically hindered isomers. Therefore, a mixture of regioisomers is expected.

Predicted Products

The Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride is expected to yield a mixture of isomeric 3-(fluoro-methyl-benzoyl)propanoic acids. The table below summarizes the predicted major products.

Position of AcylationProduct Name
23-(2-Fluoro-6-methylbenzoyl)propanoic acid
43-(4-Fluoro-2-methylbenzoyl)propanoic acid
53-(5-Fluoro-3-methylbenzoyl)propanoic acid
63-(2-Fluoro-4-methylbenzoyl)propanoic acid

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Friedel-Crafts acylation and a typical experimental workflow for this synthesis.

Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + 3-Fluorotoluene 3_Fluorotoluene 3-Fluorotoluene Product 3-(Fluoro-methyl-benzoyl)propanoic Acid Sigma_Complex->Product - H⁺

Caption: General mechanism of the Friedel-Crafts acylation.

Experimental_Workflow Start Start Reagents Combine 3-Fluorotoluene and Succinic Anhydride in a suitable solvent (e.g., CS₂ or nitrobenzene) Start->Reagents Cooling Cool the mixture in an ice bath Reagents->Cooling Catalyst_Addition Slowly add anhydrous AlCl₃ Cooling->Catalyst_Addition Reaction Stir at room temperature or gentle heating Catalyst_Addition->Reaction Quenching Pour the reaction mixture into ice-cold dilute HCl Reaction->Quenching Extraction Extract the product with an organic solvent (e.g., diethyl ether) Quenching->Extraction Washing Wash the organic layer with water and brine Extraction->Washing Drying Dry the organic layer over anhydrous Na₂SO₄ Washing->Drying Solvent_Removal Remove the solvent under reduced pressure Drying->Solvent_Removal Purification Purify the product mixture (e.g., by column chromatography or recrystallization) Solvent_Removal->Purification Characterization Characterize the isomers (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Friedel-Crafts acylation.

Experimental Protocol

The following is a general procedure for the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride. This protocol is adapted from established methods for similar aromatic substrates.[4]

Materials:

  • 3-Fluorotoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column or recrystallization apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorotoluene (1.0 eq) and succinic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq) to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C. An exothermic reaction with the evolution of HCl gas may be observed.

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of isomers. Purify the mixture using column chromatography on silica gel or by fractional recrystallization to isolate the individual regioisomers.

  • Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Safety Considerations

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • The solvents used, such as carbon disulfide and nitrobenzene, are toxic and flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • The reaction can be exothermic, especially during the addition of the catalyst. Proper temperature control is crucial.

This guide provides a foundational understanding of the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride. Researchers should adapt and optimize the provided protocol based on their specific experimental setup and analytical capabilities to achieve the desired products.

References

A Technical Guide to the Spectroscopic Profile of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a ketoacid derivative of potential interest in medicinal chemistry and materials science. As a bespoke molecule, readily available experimental spectroscopic data is limited. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, alongside a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. The information herein serves as a foundational reference for researchers aiming to synthesize, identify, and characterize this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1685StrongC=O stretch (Aryl Ketone)
~1610, 1570, 1500Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Carboxylic Acid)
~1200StrongC-F stretch (Aryl Fluoride)
~850-800MediumC-H bend (Aromatic)

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0Singlet (broad)1H-COOH
~7.8 (dd)Doublet of Doublets1HAr-H (adjacent to C=O and CH₃)
~7.7 (ddd)Doublet of Doublet of Doublets1HAr-H (adjacent to C=O and F)
~7.2 (t)Triplet1HAr-H (adjacent to F)
~3.3 (t)Triplet2H-CH₂- (adjacent to C=O)
~2.8 (t)Triplet2H-CH₂- (adjacent to COOH)
~2.4 (s)Singlet3HAr-CH₃

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~198C=O (Aryl Ketone)
~178C=O (Carboxylic Acid)
~162 (d, ¹JCF ≈ 250 Hz)C-F (Aromatic)
~135 (d)C-CH₃ (Aromatic)
~132 (d)C-H (Aromatic)
~130 (d)C-C=O (Aromatic)
~125 (d)C-H (Aromatic)
~116 (d, ²JCF ≈ 20 Hz)C-H (Aromatic)
~34-CH₂- (adjacent to C=O)
~28-CH₂- (adjacent to COOH)
~15Ar-CH₃

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityAssignment
210High[M]⁺ (Molecular Ion)
193Medium[M - OH]⁺
182Medium[M - CO]⁺
165Medium[M - COOH]⁺
137High[F-C₆H₃(CH₃)CO]⁺
109Medium[F-C₆H₃(CH₃)]⁺
91Low[C₇H₇]⁺

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 2-Fluorotoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension.

  • After the addition is complete, add 2-fluorotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Once the addition of 2-fluorotoluene is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted succinic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization Protocol

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the purified solid product using a Fourier-transform infrared (FT-IR) spectrometer, typically employing an attenuated total reflectance (ATR) accessory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Mass Spectrometry (MS): Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthesis and a general workflow for characterization.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Fluorotoluene 2-Fluorotoluene AlCl3_DCM 1. AlCl3, DCM, 0°C 2. Stir at RT 2-Fluorotoluene->AlCl3_DCM Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->AlCl3_DCM Target_Molecule 4-(4-Fluoro-3-methylphenyl)- 4-oxobutanoic acid AlCl3_DCM->Target_Molecule Friedel-Crafts Acylation

Caption: Proposed synthesis of this compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: Workflow for the characterization of the synthesized compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The document outlines the theoretical chemical shifts, multiplicities, and coupling constants for each proton and carbon environment within the molecule. Furthermore, it includes a comprehensive, generalized experimental protocol for the acquisition of high-resolution NMR spectra for small organic molecules of this nature. Visual aids in the form of Graphviz diagrams are provided to illustrate the molecular structure with atom numbering for spectral assignment and a typical experimental workflow for NMR analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural characterization of this and related compounds.

Molecular Structure and Atom Numbering

The foundational step in NMR spectral analysis is the unambiguous assignment of signals to the corresponding nuclei within the molecule. The structure of this compound, along with the systematic numbering of its carbon and proton atoms, is depicted in the diagram below. This numbering convention will be used throughout this guide for the assignment of predicted NMR signals.

Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups such as the carbonyl and fluorine atoms causing downfield shifts. The predicted data is summarized in the table below.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2'7.8 - 7.9d~2.0 (⁴JH-F)
H-5'7.6 - 7.7dd~8.5 (³JH-H), ~4.5 (⁴JH-F)
H-6'7.2 - 7.3t~8.5 (³JH-H)
H-83.2 - 3.3t~6.5
H-92.8 - 2.9t~6.5
H-11 (CH₃)2.3 - 2.4s-
COOH10.0 - 12.0br s-

Disclaimer: The chemical shifts and coupling constants presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of attached atoms. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JC-F, Hz)
C-1'134 - 136~3-5 (³JCF)
C-2'130 - 132~5-7 (³JCF)
C-3'125 - 127~15-20 (²JCF)
C-4'163 - 165~250-260 (¹JCF)
C-5'128 - 130~3-5 (³JCF)
C-6'116 - 118~20-25 (²JCF)
C-7 (C=O)195 - 198-
C-833 - 35-
C-928 - 30-
C-10 (COOH)178 - 180-
C-11 (CH₃)14 - 16-

Disclaimer: The chemical shifts and coupling constants presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are likely to be appropriate. The choice may depend on the solubility of the compound and the desired resolution of the spectra.

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient.

    • Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks have a positive, absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The general workflow for acquiring and analyzing NMR data is illustrated in the following diagram.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Transfer to NMR Tube A->B C Spectrometer Setup (Tuning and Shimming) B->C D Data Acquisition (¹H and ¹³C NMR) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structure Elucidation / Verification F->G

A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

Physicochemical Properties of Substituted 4-Oxobutanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted 4-oxobutanoic acids. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a key intermediate in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including acting as anticancer and anti-inflammatory agents.[3][4] This document details their synthesis, physicochemical characteristics, and involvement in biological signaling pathways.

Physicochemical Data of 4-Oxobutanoic Acid and Its Derivatives

The following tables summarize the available quantitative data for 4-oxobutanoic acid and a selection of its substituted derivatives. These properties are crucial for understanding the behavior of these compounds in biological systems and for their development as therapeutic agents.

PropertyValueSource(s)
IUPAC Name 4-oxobutanoic acid[2]
Synonyms Succinic semialdehyde, SSA, 3-Formylpropanoic acid[2]
CAS Number 692-29-5[2][5]
Molecular Formula C4H6O3[6]
Molecular Weight 102.09 g/mol [6]
Appearance Oil / White to Off-White Solid[2][5]
Melting Point 202-203 °C (may refer to a derivative)[2][5]
Boiling Point 135 °C at 14 mmHg; 248.6°C at 760 mmHg[2][5]
Density 1.18 g/cm³[2]
Solubility Soluble in water, ethanol, benzene, and diethyl ether.[2]
pKa (Predicted) 4.63±0.10 - 4.69±0.17[7]
LogP (Predicted) ~2.1 (for a dichlorophenyl derivative)[1]

Table 2: Physicochemical Properties of Substituted 4-Oxobutanoic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa (Predicted)LogP (Predicted)Source(s)
4-(4-Methylphenyl)-4-oxobutanoic acidC11H12O3192.21127-130288.19 (rough estimate)Insoluble in water--[8][9]
4-(4-Chlorophenyl)-4-oxobutanoic acidC10H9ClO3212.63--Low in water--[1][10][11]
Methyl 4-(4-chlorophenyl)-4-oxobutanoate--52-53-Not Available--[12]
4-(2,4-Difluoroanilino)-4-oxobutanoic acidC10H9F2NO3229.18-----[13]
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acidC11H13NO5S271.29----0.4[14]
4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acidC18H18O3S314.4----4.1[15]
4-Oxo-4-(p-tolylamino)butanoic acidC11H13NO3207.23----1.1[16]
4-[4-[(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic AcidC21H25ClN2O3388.9--0.0503 g/L--[17]
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid-------[18]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and may require optimization for specific compounds.

Determination of Melting Point (Capillary Method)

Principle: The melting point is a fundamental physical property used to identify and assess the purity of a solid compound. It is the temperature at which a substance transitions from a solid to a liquid state.[2]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry substituted 4-oxobutanoic acid is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The sample is heated at a rate of 10-20 °C/min for an initial approximate melting range determination.

    • After cooling, a fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C/min to accurately determine the melting range.[2]

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

Methodology:

  • Sample Preparation: A few drops of the liquid substituted 4-oxobutanoic acid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).

  • Procedure: The apparatus is gently heated. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary tube.[2]

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

  • A solution of the substituted 4-oxobutanoic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Partition Coefficient)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

  • A solution of the substituted 4-oxobutanoic acid is prepared in one of the phases (e.g., water).

  • A known volume of this solution is mixed with a known volume of the second immiscible solvent (e.g., octanol) in a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

  • An excess amount of the solid substituted 4-oxobutanoic acid is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The saturated solution is separated from the undissolved solid by filtration or centrifugation.

  • The concentration of the dissolved compound in the supernatant is determined using an appropriate analytical method, such as HPLC or gravimetric analysis.[2]

Biological Signaling Pathways

Substituted 4-oxobutanoic acids are implicated in key biological signaling pathways, highlighting their therapeutic potential.

The GABA Shunt Pathway

4-Oxobutanoic acid is a central intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[3] This pathway is crucial for the metabolism of the inhibitory neurotransmitter GABA.

GABA_Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA 4-Oxobutanoic Acid (Succinic Semialdehyde) GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH alpha_KG α-Ketoglutarate TCA_Cycle TCA Cycle Succinate->TCA_Cycle TCA_Cycle->alpha_KG alpha_KG->Glutamate Transaminase

The GABA Shunt Pathway.

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some derivatives of 4-oxobutanoic acid may exert anticancer effects by modulating the PI3K/Akt/mTOR pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative Substituted 4-Oxobutanoic Acid Derivative->PI3K Inhibits? Derivative->Akt Inhibits? Synthesis_Workflow Aromatic Aromatic Compound (e.g., Toluene) Reaction Friedel-Crafts Acylation Aromatic->Reaction Succinic Succinic Anhydride Succinic->Reaction Product 4-Aryl-4-oxobutanoic acid Reaction->Product

References

The Biological Activity of Fluorinated 4-Aryl-4-Oxobutanoic Acids: A Technical Overview and Future Research Directives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated 4-aryl-4-oxobutanoic acids represent a class of compounds with significant, yet largely underexplored, potential in medicinal chemistry. The introduction of fluorine atoms into the aryl moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, offering avenues for the development of novel therapeutics. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the biological activities of these compounds, drawing insights from structurally related molecules to propose potential mechanisms of action and guide future research. While comprehensive biological data for this specific class remains scarce, this document provides a foundational understanding of their potential as enzyme inhibitors and cytotoxic agents, details relevant experimental protocols, and outlines a logical framework for their continued investigation.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, which can enhance membrane permeability.[1] These modifications have been successfully leveraged in a wide array of approved drugs. In the context of 4-aryl-4-oxobutanoic acids, fluorination of the aromatic ring is hypothesized to modulate their biological activity, potentially leading to the discovery of new therapeutic agents.

Known Biological Activities and Potential Therapeutic Applications

Direct and extensive studies on the biological activities of fluorinated 4-aryl-4-oxobutanoic acids are notably limited in the current scientific literature. However, analysis of structurally similar compounds provides a basis for postulating their potential therapeutic applications.

Anti-inflammatory Activity: A Hypothetical Mechanism

A comprehensive review of the available literature reveals a significant lack of direct research on the mechanism of action and specific protein targets for compounds such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid .[2] This compound is primarily documented as a chemical intermediate, notably in the synthesis of the antifungal agent posaconazole.[2]

To bridge this knowledge gap, we can examine the activity of a structurally related compound, flobufen , which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid. Flobufen is recognized as an anti-inflammatory and immunomodulatory agent that functions by inhibiting the production of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[2] It is plausible that 4-(2,4-difluorophenyl)-4-oxobutanoic acid could exert a similar anti-inflammatory effect by targeting an enzyme in the leukotriene biosynthesis pathway, such as 5-lipoxygenase (5-LOX).[2]

Below is a diagram illustrating the hypothetical signaling pathway for the anti-inflammatory action of 4-(2,4-difluorophenyl)-4-oxobutanoic acid, based on the known mechanism of flobufen.

G Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Activates LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Converts LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Converts Inflammation Inflammation LTB4->Inflammation Promotes Compound Fluorinated 4-Aryl-4-Oxobutanoic Acid (Hypothetical Inhibitor) Compound->Five_LOX Inhibits G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Overnight Incubation (Cell Adherence) Seed_Cells->Adherence Add_Compounds Add Test Compounds (Varying Concentrations) Adherence->Add_Compounds Incubate Incubate for 24-72 hours Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

The Pivotal Role of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid (CAS No. 349-22-4) is a specialized organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique chemical architecture, featuring a fluorinated and methylated phenyl ring attached to a 4-oxobutanoic acid moiety, makes it a valuable precursor in the synthesis of complex pharmaceutical agents. While direct biological activity of this compound is not extensively documented in publicly available literature, its primary and critical application lies in its role as a key intermediate in the synthesis of potent anti-cancer therapeutics, most notably, Exatecan. This technical guide provides a comprehensive overview of its synthesis, applications, and the potential, albeit inferred, biological significance of its structural class.

Synthesis of this compound

The most plausible and widely utilized method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[1] In the case of this compound, this would involve the reaction of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Fluorotoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene (or another suitable inert solvent)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is assembled.

  • Reagent Addition: Anhydrous aluminum chloride (a stoichiometric amount) is suspended in dry benzene inside the flask. The mixture is stirred to ensure a fine suspension.

  • Acylation: A solution of succinic anhydride in dry benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. An exothermic reaction may occur, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • Reactant Addition: 2-Fluorotoluene is then added dropwise to the reaction mixture.

  • Reaction Completion: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

G cluster_synthesis Synthesis Workflow Reactants 2-Fluorotoluene + Succinic Anhydride Catalyst Anhydrous AlCl3 in dry solvent Reactants->Catalyst Reaction Friedel-Crafts Acylation (Reflux) Catalyst->Reaction Quenching Ice/HCl Reaction->Quenching Workup Extraction and Washing Quenching->Workup Purification Recrystallization Workup->Purification Product 4-(4-Fluoro-3-methylphenyl)- 4-oxobutanoic acid Purification->Product G cluster_exatecan Role in Exatecan Synthesis Start 4-(4-Fluoro-3-methylphenyl)- 4-oxobutanoic acid Reaction1 Multi-step chemical transformation (e.g., Hooker reaction, cyclizations) Start->Reaction1 Intermediate Advanced Exatecan Intermediate Reaction1->Intermediate FinalStep Final synthetic steps Intermediate->FinalStep Exatecan Exatecan (Topoisomerase I Inhibitor) FinalStep->Exatecan

References

The Versatility of the 4-Oxobutanoic Acid Scaffold: A Technical Guide to its Derivatives as Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde, is an endogenous molecule of significant interest in medicinal chemistry.[1][2] As a key intermediate in the metabolism of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid, makes it a versatile scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the role of 4-oxobutanoic acid derivatives as pharmacophores, detailing their synthesis, diverse biological activities, and mechanisms of action. The unique chemical properties of this scaffold have been exploited to design molecules targeting a range of diseases, including cancer, neurological disorders, and infectious diseases.[5][6]

Synthesis of 4-Oxobutanoic Acid Derivatives

The synthetic tractability of the 4-oxobutanoic acid core allows for extensive chemical modifications to explore structure-activity relationships (SAR).[5] A common and versatile method for creating derivatives is the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, which yields 4-aryl-4-oxobutanoic acids.[1][7] These intermediates can then be further modified to generate a diverse library of compounds, including amides, pyridazinones, and other heterocyclic systems.[3][8]

Experimental Protocols: Synthesis

This protocol describes the synthesis of 4-aryl-4-oxobutanoic acids, which are key precursors for many of the derivatives discussed in this guide.[1][9]

Materials:

  • Aromatic compound (e.g., toluene, 1,3-difluorobenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.[9]

  • Add the aromatic compound (1 molar equivalent) to the suspension.

  • In a separate flask, dissolve succinic anhydride (1 molar equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the reaction mixture via the dropping funnel, maintaining the temperature below 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[9]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the purified 4-aryl-4-oxobutanoic acid.[5]

This protocol details the synthesis of amide derivatives from succinic anhydride and an appropriate aniline.[5]

Materials:

  • Substituted aniline derivative

  • Succinic anhydride

  • Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, mix equimolar amounts of the aniline derivative and succinic anhydride in a minimal volume of dichloromethane.[5]

  • Stir the mixture vigorously at room temperature. The reaction is typically rapid.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the precipitate with cold dichloromethane and dry under vacuum to obtain the purified 4-anilino-4-oxobutanoic acid derivative.

Pharmacological Activities of 4-Oxobutanoic Acid Derivatives

The 4-oxobutanoic acid scaffold has proven to be a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant area of investigation for 4-oxobutanoic acid derivatives is their potential as anticancer agents.[5] Several studies have reported the cytotoxic properties of these compounds against various cancer cell lines.[8] The mechanisms of action are often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5]

The following table summarizes the in vitro cytotoxic activity of various 4-oxobutanoic acid derivatives against a panel of human cancer cell lines.

Compound Class/IDCancer Cell LineIC50 (µM)
Tetrazole-isoxazoline Hybrids (4h)A549 (Lung Carcinoma)1.51
Tetrazole-isoxazoline Hybrids (4i)A549 (Lung Carcinoma)1.49
Tetrazole-isoxazoline Hybrids (4h)MDA-MB-231 (Breast Adenocarcinoma)2.83
NUAK2 Inhibitor (KHKI-01128)SW480 (Colorectal Cancer)1.26
NUAK2 Inhibitor (KHKI-01215)SW480 (Colorectal Cancer)3.16
Amide Derivative (3d)MCF-7 (Breast Cancer)43.4
Amide Derivative (4d)MCF-7 (Breast Cancer)39.0
Amide Derivative (3d)MDA-MB-231 (Breast Cancer)35.9
Amide Derivative (4d)MDA-MB-231 (Breast Cancer)35.1

Data compiled from multiple sources.[2][3][10]

Enzyme Inhibition

4-Oxobutanoic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease.

  • Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition: As the endogenous substrate for SSADH, derivatives of 4-oxobutanoic acid are logical candidates for inhibitors of this enzyme.[5] Inhibition of SSADH can have significant effects on GABA metabolism.[11]

  • Kynurenine-3-hydroxylase Inhibition: Certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have shown potent inhibition of this enzyme.[3]

  • Glycolic Acid Oxidase Inhibition: 4-Substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of porcine liver glycolic acid oxidase.[12]

Compound/AnalogTarget EnzymeActivity (IC50)
AcroleinRat Brain SSADH15 µM
4-hydroxy-trans-2-nonenal (HNE)Rat Brain SSADH110 µM
4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acidPorcine Liver Glycolic Acid Oxidase0.06 µM

Data compiled from multiple sources.[11][12]

G-Protein Coupled Receptor (GPCR) Modulation

The 4-oxobutanoic acid scaffold has been incorporated into ligands for GPCRs, which are a major class of drug targets.

  • S1P1 Receptor Agonism: A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids has been identified as potent and selective agonists of the S1P1 receptor, which has therapeutic potential in autoimmune diseases.[5][13]

Antimicrobial and Antifungal Activities

Derivatives of 4-oxobutanoic acid have demonstrated promising antimicrobial and antifungal properties against a range of pathogenic microorganisms.[6][14] For instance, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid reacts with substituted anilines to produce amides with notable antifungal and antibacterial activities.[14]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-oxobutanoic acid derivatives are mediated by their influence on various cellular signaling pathways.

GABAergic Neurotransmission

Due to their structural similarity to GABA and its metabolites, many 4-oxobutanoic acid derivatives can modulate GABAergic neurotransmission by interacting with GABA receptors or enzymes in the GABA shunt pathway.[4][5]

GABA_Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD 4_Oxobutanoic_Acid 4-Oxobutanoic Acid (Succinic Semialdehyde) GABA->4_Oxobutanoic_Acid GABA-T Succinate Succinate 4_Oxobutanoic_Acid->Succinate SSADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Caption: The GABA shunt pathway, highlighting the central role of 4-oxobutanoic acid.

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that the anticancer properties of some 4-oxobutanoic acid derivatives may be due to their modulation of the PI3K/Akt/mTOR pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16]

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes 4_Oxo_Analog 4-Oxobutanoic Acid Analog 4_Oxo_Analog->PI3K Inhibits? 4_Oxo_Analog->Akt Inhibits? Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_ID Target Identification and Validation Library_Design Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead ADMET In Vitro & In Vivo ADMET Studies Hit_to_Lead->ADMET Efficacy Animal Efficacy Models ADMET->Efficacy Clinical_Trials Clinical Trials (Phase I-III) Efficacy->Clinical_Trials

References

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of 4-oxobutanoic acid analogs, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology and neurology. By dissecting the intricate connections between molecular structure and biological function, this guide aims to empower researchers in the rational design and development of novel therapeutics. The versatile 4-oxobutanoic acid core, also known as succinic semialdehyde, serves as a foundational scaffold for a diverse array of biologically active agents.[1]

From Anticancer Cytotoxicity to Enzyme Inhibition: A Multifaceted Pharmacophore

The biological activities of 4-oxobutanoic acid analogs are profoundly influenced by the nature and placement of chemical substituents on the core structure.[1] This guide delves into two primary areas of therapeutic interest: anticancer activity and enzyme inhibition, with a focus on key enzymes within the γ-aminobutyric acid (GABA) shunt pathway.

Anticancer Potential and the PI3K/Akt/mTOR Signaling Nexus

A growing body of evidence highlights the potent cytotoxic effects of 4-oxobutanoic acid derivatives against various human cancer cell lines.[1] The mechanism of action for many of these compounds is linked to the induction of apoptosis and the modulation of critical cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

The table below summarizes the in vitro anticancer activity of selected 4-oxobutanoic acid analogs, showcasing the impact of structural modifications on their cytotoxic potency.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Tetrazole-Isoxazoline Hybrids
4hA549 (Lung Carcinoma)1.51[1]
4iA549 (Lung Carcinoma)1.49[1]
4hMDA-MB-231 (Breast Adenocarcinoma)2.83[1]
Series 2: Oleoyl Hybrids of Natural Antioxidants
Compound 1HTB-26 (Breast Cancer)< 50[1]
Compound 2HTB-26 (Breast Cancer)< 50[1]
Compound 1PC-3 (Prostate Cancer)< 50[1]
Compound 2PC-3 (Prostate Cancer)< 50[1]
Compound 1HepG2 (Hepatocellular Carcinoma)< 50[1]

The following diagram illustrates the hypothetical modulation of the PI3K/Akt/mTOR pathway by a 4-oxobutanoic acid analog, a key mechanism underlying their anticancer properties.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Analog 4-Oxobutanoic Acid Analog Analog->PI3K Inhibits? Analog->Akt Inhibits? Analog->mTORC1 Inhibits?

Figure 1: Hypothetical modulation of the PI3K/Akt/mTOR pathway.
Targeting the GABA Shunt: Inhibition of GABA Transaminase and Succinic Semialdehyde Dehydrogenase

4-Oxobutanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] This pathway involves two key enzymes: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). Due to their structural similarity to the natural substrates, analogs of 4-oxobutanoic acid have been investigated as inhibitors of these enzymes, with potential applications in neurological disorders.

The following diagram illustrates the GABA shunt pathway and its connection to the TCA cycle, highlighting the points of potential inhibition by 4-oxobutanoic acid analogs.

GABA_Shunt_Pathway Glutamate Glutamate GABA GABA Glutamate->GABA 4_Oxobutanoic_Acid 4-Oxobutanoic Acid (Succinic Semialdehyde) GABA->4_Oxobutanoic_Acid GABA-T Succinate Succinate 4_Oxobutanoic_Acid->Succinate SSADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle GABA_T GABA Transaminase (GABA-T) SSADH Succinic Semialdehyde Dehydrogenase (SSADH) Analog_GABA_T Analog Inhibition Analog_GABA_T->GABA_T Analog_SSADH Analog Inhibition Analog_SSADH->SSADH

Figure 2: The GABA shunt pathway and points of inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and rigorous experimental design is paramount in SAR studies. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of 4-oxobutanoic acid analogs.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxic effects of 4-oxobutanoic acid analogs on cancer cell lines.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (e.g., A549, MDA-MB-231) Compound_Prep 2. Compound Preparation (Serial Dilutions) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Figure 3: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at -20°C, protected from light.[2]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).[3]

  • 96-well plates.[1]

  • Microplate reader.[1]

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 4-oxobutanoic acid analogs to be tested.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, prepare serial dilutions of the 4-oxobutanoic acid analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[1][4] Incubate the plates for another 2-4 hours at 37°C.[1] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[2] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3] Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[5]

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570-590 nm.[5] A reference wavelength of around 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Detailed Protocol: GABA Transaminase (GABA-T) Inhibition Assay

This assay measures the inhibition of GABA-T activity by monitoring the production of succinic semialdehyde, which is then coupled to the reduction of a chromogenic or fluorogenic substrate by SSADH.

Principle:

The activity of GABA-T is determined by a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by SSADH, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[4]

Materials:

  • GABA-T enzyme preparation.

  • SSADH enzyme.

  • GABA.

  • α-ketoglutarate.

  • NADP+.

  • Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6).[4]

  • 2-Mercaptoethanol (2-ME).[4]

  • Test inhibitors (4-oxobutanoic acid analogs).

  • 96-well UV-transparent plates or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of GABA, α-ketoglutarate, NADP+, and 2-ME in the potassium pyrophosphate buffer. Prepare serial dilutions of the test inhibitors.

  • Assay Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the buffer, GABA, α-ketoglutarate, NADP+, 2-ME, and SSADH.

  • Inhibitor Pre-incubation: Add the test inhibitor solutions (or vehicle for control) to the assay mixture and pre-incubate with the GABA-T enzyme for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[4]

  • Reaction Initiation: Initiate the reaction by adding the GABA-T enzyme (or the substrate GABA if the enzyme was pre-incubated).

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Detailed Protocol: Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

This assay directly measures the activity of SSADH and its inhibition by test compounds.

Principle:

The enzymatic activity of SSADH is determined by monitoring the reduction of NADP+ to NADPH as it oxidizes its substrate, succinic semialdehyde, to succinate. The increase in NADPH is measured by the change in absorbance at 340 nm.[6]

Materials:

  • SSADH enzyme solution (0.25 - 0.5 units/mL).[6]

  • Succinic semialdehyde substrate solution (e.g., 50 mM).[6]

  • NADP+ solution (e.g., 25 mM).[6]

  • Potassium pyrophosphate buffer (e.g., 100 mM, pH 8.6 at 25°C).[6]

  • 2-Mercaptoethanol (e.g., 100 mM).[6]

  • Test compound solutions at various concentrations.[6]

  • Cuvettes or 96-well UV-transparent plates.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the potassium pyrophosphate buffer, 2-mercaptoethanol solution, and NADP+ solution.[6]

  • Inhibitor Addition: Add the test compound solution at various concentrations (or vehicle for the control) to the reaction mixture.[6]

  • Equilibration: Equilibrate the mixture to the assay temperature (e.g., 25°C).[6]

  • Reaction Initiation: Initiate the reaction by adding the succinic semialdehyde substrate solution.[7] Immediately mix by inversion.

  • Absorbance Monitoring: Record the increase in absorbance at 340 nm for approximately 5 minutes, ensuring to capture the initial linear rate of the reaction.[6]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound compared to the control. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

Conclusion and Future Directions

The 4-oxobutanoic acid scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide provide a framework for the rational design of more potent and selective analogs. Future research should focus on expanding the diversity of these compounds and exploring their potential in other therapeutic areas. A deeper understanding of their molecular mechanisms of action, particularly within complex signaling pathways, will be crucial for translating these promising compounds into clinical candidates.

References

In-Depth Technical Guide: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (CAS 349-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available for CAS number 349-22-4, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, is limited in publicly accessible scientific literature. This guide provides a summary of the available data from chemical suppliers and databases. In-depth experimental protocols, detailed biological activity, and signaling pathway information are not extensively documented for this specific compound.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound.

PropertyValueSource
CAS Number 349-22-4ChemIndex[1]
Molecular Formula C₁₁H₁₁FO₃ChemIndex[1]
Molecular Weight 210.2016 g/mol ChemIndex[1]
IUPAC Name This compoundChemIndex[1]
Physical Form SolidSigma-Aldrich[2]
Purity 96+% - 98%2a biotech[3], Sigma-Aldrich[2]
Density 1.243 g/cm³ChemIndex[1]
Boiling Point 391.3°C at 760 mmHgChemIndex[1]
Flash Point 190.4°CChemIndex[1]
Vapor Pressure 7.98E-07 mmHg at 25°CChemIndex[1]
Refractive Index 1.526ChemIndex[1]
InChI InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)ChemIndex[1]
InChIKey RDWYSVCUOZOEBC-UHFFFAOYSA-NSigma-Aldrich[2]

Safety and Hazard Information

The following table outlines the GHS hazard classifications and precautionary statements for this compound.[2]

Hazard InformationDetails
Pictograms GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P330: Rinse mouth. P362+P364: Take off contaminated clothing and wash it before reuse. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.
Storage Temperature Store at room temperature.[2]

Experimental Protocols

Hypothetical Synthesis via Friedel-Crafts Acylation:

A potential method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Reaction Steps:

  • Reactant Preparation: Anhydrous succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃) are combined in an appropriate inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) under anhydrous conditions and cooled.

  • Acylation: 2-Fluorotoluene is added dropwise to the cooled mixture. The reaction is then allowed to proceed, often with stirring at room temperature or gentle heating, until completion.

  • Work-up: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography.

G succinic_anhydride Succinic Anhydride reaction_vessel Reaction Vessel (Anhydrous, Cooled) succinic_anhydride->reaction_vessel fluorotoluene 2-Fluorotoluene fluorotoluene->reaction_vessel lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction_vessel solvent Inert Solvent solvent->reaction_vessel acylation Friedel-Crafts Acylation reaction_vessel->acylation workup Quenching (Ice and HCl) acylation->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification final_product 4-(4-fluoro-3-methylphenyl) -4-oxobutanoic acid purification->final_product

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest search, there is no significant published research detailing the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to potentially enhance biological activity.[5] Further research is required to elucidate any pharmacological effects of this compound.

Logical Relationships in Research and Development

The development and study of a novel chemical entity like this compound would typically follow a structured progression from synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (Target Binding, Enzyme Inhibition) characterization->in_vitro Provides pure compound cell_based Cell-Based Assays (Toxicity, Efficacy) in_vitro->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo Identifies lead candidates adme ADME/Tox Studies in_vivo->adme final_assessment Candidate for Further Development? adme->final_assessment Provides safety & efficacy data

Caption: General logical workflow for the research and development of a novel chemical compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the pyridazinone derivative, 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, from 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to anti-inflammatory, anticancer, and cardiovascular effects.

Introduction

Pyridazinone derivatives represent a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their inherent structural features allow for a wide range of chemical modifications, leading to a broad spectrum of biological activities. The synthesis of these compounds is often achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate, a robust and versatile method for constructing the pyridazinone ring system.

This document outlines a detailed experimental procedure for the synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, a novel derivative with potential for further pharmacological investigation. The protocol is adapted from established methods for the synthesis of analogous 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The initial step involves the formation of a hydrazone intermediate through the reaction of the ketone carbonyl group with hydrazine. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid group, followed by dehydration, yields the stable six-membered pyridazinone ring.

G cluster_0 Reaction Pathway Reactant1 This compound Intermediate Hydrazone Intermediate Reactant1->Intermediate Nucleophilic Addition Reactant2 Hydrazine Hydrate (N₂H₄·H₂O) Reactant2->Intermediate Product 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization & Dehydration Byproduct Water (H₂O) Solvent Ethanol (Solvent) Heat (Reflux)

Caption: General reaction scheme for the synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol

This protocol is adapted from the known synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (2.0 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction (typically 6-8 hours), the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with ice-cold deionized water to precipitate the crude product.

  • The solid product is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold deionized water.

  • The crude product is then purified by recrystallization from ethanol to afford the pure 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • The purified product is dried under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific experimental conditions.

ParameterExpected Value
Starting Material This compound
Molecular FormulaC₁₁H₁₁FO₃
Molecular Weight210.20 g/mol
Product 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
Molecular FormulaC₁₁H₁₁FN₂O
Molecular Weight206.22 g/mol
Reaction Conditions
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time6-8 hours
Yield
Expected Yield75-85% (estimated)
Physical Properties
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally

Characterization Data (Predicted)

The following spectroscopic data are predicted based on the structure of the target compound and data from analogous pyridazinone derivatives.

Spectroscopic Method Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.5-11.5 (s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 2.4-2.6 (t, 2H, CH₂), 2.3 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 170-175 (C=O), 158-162 (d, J=245 Hz, C-F), 140-145 (C-Ar), 130-135 (d, J=5 Hz, C-Ar), 125-130 (d, J=18 Hz, C-Ar), 120-125 (C-Ar), 115-120 (d, J=22 Hz, C-Ar), 30-35 (CH₂), 20-25 (CH₂), 14-16 (CH₃).
IR (KBr, cm⁻¹)ν: 3200-3300 (N-H stretch), 1650-1680 (C=O stretch, amide), 1600-1620 (C=N stretch), 1500-1550 (C=C stretch, aromatic), 1200-1250 (C-F stretch).
Mass Spectrometry (ESI+)m/z: 207.09 [M+H]⁺, 229.07 [M+Na]⁺.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

G cluster_workflow Synthesis and Purification Workflow A 1. Reactant Mixing (4-oxo-acid and Hydrazine in Ethanol) B 2. Reflux (6-8 hours at ~78°C) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Precipitation (Addition of ice-cold water) C->D E 5. Filtration and Washing (Collection of crude product) D->E F 6. Recrystallization (from Ethanol) E->F G 7. Drying (Under vacuum) F->G H Final Product (Pure Pyridazinone Derivative) G->H

Application Notes and Protocols: Experimental Protocol for Friedel-Crafts Acylation with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental method for the synthesis of β-aroylpropionic acids, which are crucial intermediates in the production of pharmaceuticals and other biologically active molecules.[1]

The reaction involves the acylation of an aromatic ring with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The process begins with the formation of an acylium ion intermediate, which then electrophilically attacks the electron-rich aromatic ring.[1][3][4] The resulting β-aroylpropionic acids serve as precursors for synthesizing various heterocyclic compounds and have been explored for their anti-inflammatory properties.[1] This guide outlines both conventional and solvent-free methodologies.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of succinic anhydride with different aromatic substrates, offering a comparative view of various experimental methods.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[1][4]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[1][5]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[1]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[1]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[1]
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.88[1]
AnisoleAlCl₃None (Solvent-free)10 minRoom Temp.92[1]
DiphenylmethaneAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7]

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid

This protocol details the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.[1][4]

Materials:

  • Succinic anhydride (0.68 mole, 68 g)

  • Dry, thiophene-free benzene (4.5 moles, 350 g)

  • Powdered, anhydrous aluminum chloride (1.5 moles, 200 g)

  • Water

  • Concentrated hydrochloric acid

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Two reflux condensers

  • Oil bath

  • Dropping funnel

  • Steam distillation apparatus

  • 2-L beaker

  • Filtration apparatus

Procedure:

  • In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).

  • Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction will occur with the evolution of hydrogen chloride.

  • Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.[1][4]

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.

  • Remove the excess benzene via steam distillation.[1][4]

  • Pour the hot solution into a 2-L beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.[1]

  • Filter the precipitate and wash it with hot water.

  • Dry the product. The expected yield is 95-100 g (77-82%).[1]

Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids

This protocol provides an environmentally friendly, rapid, and efficient method for synthesizing various β-aroylpropionic acids at room temperature.[1][5]

Materials:

  • Succinic anhydride (0.01 mole, 1.0 g)

  • Aromatic hydrocarbon (e.g., toluene, ethylbenzene, xylene, anisole) (0.01 mole)

  • Powdered, anhydrous aluminum chloride (0.02 mole, 2.67 g)

  • Crushed ice

  • Hydrochloric Acid

Equipment:

  • Mortar and pestle

  • Fume hood

  • TLC apparatus for reaction monitoring

  • Filtration apparatus

Procedure:

  • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.

  • Grind the mixture with a pestle for 1 minute.[1][5]

  • Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

  • Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.[1][5]

Mandatory Visualizations

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow start Start reactants 1. Mix Aromatic Substrate & Succinic Anhydride start->reactants catalyst 2. Add AlCl₃ Catalyst (Lewis Acid) reactants->catalyst reaction 3. Reaction (Conventional or Solvent-Free) catalyst->reaction quench 4. Quench Reaction (Ice/HCl) reaction->quench workup 5. Workup (e.g., Steam Distillation) quench->workup isolation 6. Isolate Product (Filtration) workup->isolation product β-Aroylpropionic Acid isolation->product

Caption: General experimental workflow for Friedel-Crafts acylation.

Signaling Pathway/Mechanism

Friedel_Crafts_Mechanism step1 Step 1: Formation of Acylium Ion anhydride Succinic Anhydride + AlCl₃ acylium Acylium Ion Intermediate (Electrophile) anhydride->acylium Lewis acid complexation sigma Sigma Complex (Arenium Ion) acylium->sigma step2 Step 2: Electrophilic Aromatic Substitution aromatic Aromatic Ring (Nucleophile) aromatic->sigma Nucleophilic attack deprotonation Loss of Proton (H⁺) sigma->deprotonation Restoration of aromaticity step3 Step 3: Deprotonation & Product Formation product β-Aroylpropionic Acid deprotonation->product

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

Application Notes and Protocols: 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a valuable bifunctional building block in organic synthesis, featuring both a ketone and a carboxylic acid functional group. This unique arrangement allows for its versatile application in the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The presence of the fluoro and methyl substituents on the phenyl ring provides opportunities for modulating the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, particularly pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3]

Application in the Synthesis of Pyridazinone Derivatives

A primary application of this compound is in the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives. This transformation is typically achieved through a cyclocondensation reaction with hydrazine hydrate. The resulting pyridazinone scaffold can be further modified to generate a library of compounds for biological screening.

General Reaction Scheme:

G cluster_reactants cluster_product start This compound hydrazine + Hydrazine Hydrate (NH2NH2·H2O) conditions Solvent (e.g., Ethanol, Acetic Acid) Heat product 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one conditions->product water - H2O

Caption: General synthesis of 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a key pyridazinone derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents). A few drops of glacial acetic acid can be added as a catalyst.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the crude 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Workflow:

G A Dissolve Starting Material in Ethanol B Add Hydrazine Hydrate (and optional Acetic Acid) A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Recrystallization (Optional) H->I J Characterization I->J

Caption: Workflow for the synthesis of 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data

The following table summarizes representative data for the synthesis of pyridazinone derivatives from their corresponding 4-aryl-4-oxobutanoic acids. Please note that the data for the title compound is based on analogous syntheses and may vary.

Starting MaterialProductSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
4-(4-Methoxyphenyl)-4-oxobutanoic acid6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneAcetic Acid485168-170[4]
4-(4-Aminophenyl)-4-oxobutanoic acid6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-oneEthanolRefluxHigh261-262[5]
This compound 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one Ethanol 4-6 >80 (Est.) N/A -

Characterization Data

The synthesized 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one should be characterized by standard spectroscopic methods. The following are predicted spectroscopic data based on the analysis of similar structures.[6][7]

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 11.0-11.5 (s, 1H, -NH)

  • δ 7.6-7.8 (m, 2H, Ar-H)

  • δ 7.2-7.4 (t, 1H, Ar-H)

  • δ 2.8-3.0 (t, 2H, -CH₂-CO-)

  • δ 2.4-2.6 (t, 2H, -Ar-CO-CH₂-)

  • δ 2.3 (s, 3H, -CH₃)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~170 (C=O, pyridazinone)

  • δ ~160 (d, J=245 Hz, C-F)

  • δ ~135 (d, J=3 Hz, C-Ar)

  • δ ~132 (d, J=6 Hz, C-Ar)

  • δ ~128 (d, J=9 Hz, C-Ar)

  • δ ~125 (d, J=18 Hz, C-Ar)

  • δ ~115 (d, J=21 Hz, C-Ar)

  • δ ~30 (-CH₂-)

  • δ ~28 (-CH₂-)

  • δ ~14 (-CH₃)

Further Applications and Future Directions

The synthesized 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one serves as a versatile intermediate for the development of a diverse range of bioactive molecules. The secondary amine in the pyridazinone ring can be further functionalized to introduce various substituents, allowing for the fine-tuning of its biological activity.

Potential Signaling Pathway Involvement:

Pyridazinone derivatives have been reported to interact with various biological targets, including but not limited to phosphodiesterases (PDEs), cyclooxygenases (COX), and various kinases.[8] The specific biological activity of derivatives of 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one would need to be determined through biological screening.

G BuildingBlock 4-(4-Fluoro-3-methylphenyl) -4-oxobutanoic acid Pyridazinone 6-(4-Fluoro-3-methylphenyl) -4,5-dihydropyridazin-3(2H)-one BuildingBlock->Pyridazinone Cyclocondensation Derivatization Further Functionalization (e.g., N-alkylation, acylation) Pyridazinone->Derivatization Library Library of Pyridazinone Derivatives Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Potential Drug Candidate Lead->Drug

Caption: Drug discovery workflow utilizing the pyridazinone scaffold.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient synthesis of the 6-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one scaffold provides a robust platform for the development of novel therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers in organic synthesis and drug discovery to utilize this valuable starting material in their research endeavors.

References

Application Notes and Protocols: Cyclization Reactions of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cyclization reactions of 4-aryl-4-oxobutanoic acids, a versatile class of building blocks for the synthesis of various heterocyclic compounds with significant potential in drug discovery.

Application Notes

The cyclization of 4-aryl-4-oxobutanoic acids provides access to a diverse range of heterocyclic scaffolds, most notably furanones, pyrrolidinones, and bicyclic nitrogen-containing systems such as pyrroloimidazolones and pyrrolopyrimidinones. These heterocyclic cores are prevalent in numerous biologically active molecules, making the cyclization of 4-aryl-4-oxobutanoic acids a strategically important transformation in medicinal chemistry and drug development.

The resulting compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antinociceptive, antioxidant, and anticancer properties. The aryl substituent on the butanoic acid chain offers a convenient handle for facile chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Therapeutic Potential:
  • Anti-inflammatory Agents: Certain cyclized derivatives, particularly furanone-based structures, have shown potent anti-inflammatory activity. For instance, 4,5-diaryl-3(2H)-furanones have been identified as cyclooxygenase (COX-1/COX-2) inhibitors.[1][2] One notable example, the F-derivative of a -SOMe substituted furan-3(2H)-one, exhibited a COX-1 IC50 of 2.8 μM and an in vivo anti-inflammatory activity of 54% in a carrageenan-induced paw edema model at a dose of 0.01 mmol/kg.[1][2] Rofecoxib, a well-known COX-2 inhibitor, also possesses a 4,5-diaryl-2(5H)-furanone core structure.[3]

  • Antinociceptive and Analgesic Agents: Bicyclic systems, such as pyrroloimidazolones and pyrrolopyrimidinones, derived from the reaction of 4-aryl-4-oxobutanoic acids with diamines, are being explored for their antinociceptive properties.[4] Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their cyclized derivatives have also been reported to exhibit moderate analgesic activity.[5]

  • Anticancer Agents: The furanone scaffold is also a promising pharmacophore for the development of anticancer agents. Certain 4,5-diaryl-3(2H)-furanones have demonstrated cytotoxic activity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, with IC50 values of 10 μM and 7.5 μM, respectively.[1][2]

  • Antioxidant Properties: Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated as potent antioxidants. One derivative bearing a 2,3-dihydroxy phenyl group showed significant reducing activity against DPPH with an IC50 of 10.3 μM.[6]

The versatility of the 4-aryl-4-oxobutanoic acid core, coupled with the diverse biological activities of its cyclized derivatives, underscores its importance as a privileged starting material in the design and synthesis of novel therapeutic agents.

Data Presentation

Table 1: Synthesis of Bicyclic Pyrroloimidazolones and Pyrrolopyrimidinones[4]
Entry4-Aryl-4-oxobutanoic AcidDiamineProductReaction Time (min)Temperature (°C)Yield (%)
14-Phenyl-4-oxobutanoic acid1,2-Diaminoethane7-Phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(7aH)-one5130up to 85
24-(p-Tolyl)-4-oxobutanoic acid1,2-Diaminoethane7-(p-Tolyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(7aH)-one5130up to 85
34-Phenyl-4-oxobutanoic acid1,3-Diaminopropane8-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidin-6(8aH)-one5130up to 85
44-(p-Tolyl)-4-oxobutanoic acid1,3-Diaminopropane8-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidin-6(8aH)-one5130up to 85
Table 2: One-Pot Synthesis of 4-Aryl-substituted 2(5H)-Furanones via Intramolecular Horner-Emmons Cyclization
EntryPhenacyl BromideProductYield (%)
12-Bromo-1-phenylethanone4-Phenylfuran-2(5H)-one62
22-Bromo-1-(4-methylphenyl)ethanone4-(4-Methylphenyl)furan-2(5H)-one75
32-Bromo-1-(4-chlorophenyl)ethanone4-(4-Chlorophenyl)furan-2(5H)-one82
42-Bromo-1-(4-methoxyphenyl)ethanone4-(4-Methoxyphenyl)furan-2(5H)-one71
52-Bromo-1-(4-fluorophenyl)ethanone4-(4-Fluorophenyl)furan-2(5H)-one85
62-Bromo-1-(4-bromophenyl)ethanone4-(4-Bromophenyl)furan-2(5H)-one78

Experimental Protocols

Protocol 1: Synthesis of Bicyclic Pyrroloimidazolones and Pyrrolopyrimidinones

This protocol describes the synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones by reacting aryl-substituted 4-oxobutanoic acids with aliphatic diamines in a sealed vessel reactor (SVR).[4]

Materials:

  • 4-Aryl-4-oxobutanoic acid (e.g., 4-phenyl-4-oxobutanoic acid)

  • Aliphatic N,N-diamine (e.g., 1,2-diaminoethane or 1,3-diaminopropane)

  • Anhydrous benzene

  • Sealed vessel reactor (SVR)

Procedure:

  • Place the 4-aryl-4-oxobutanoic acid and the aliphatic diamine (in a molar ratio of 1:1.2) in the SVR.

  • Add anhydrous benzene (approximately 2 mL per mmol of the acid).

  • Seal the reactor and heat the mixture to 130 °C for 5 minutes.

  • After the reaction is complete, cool the reactor to room temperature.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired bicyclic heterocycle.

Protocol 2: One-Pot Synthesis of 4-Aryl-substituted 2(5H)-Furanones

This protocol details a one-pot synthesis of 4-aryl-substituted 2(5H)-furanones from phenacyl bromides and diethylphosphonoacetic acid via an intramolecular Horner-Emmons type cyclization.

Materials:

  • Phenacyl bromide derivative (e.g., 2-bromo-1-phenylethanone)

  • Diethylphosphonoacetic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of diethylphosphonoacetic acid (1 mmol) in anhydrous acetonitrile (10 mL) at 0-5 °C, add DBU (1 mmol).

  • Stir the mixture for 15 minutes at the same temperature.

  • Add the respective phenacyl bromide (1 mmol) to the reaction mixture.

  • Continue stirring at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane) to obtain the pure 4-aryl-substituted 2(5H)-furanone.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product A 4-Aryl-4-oxobutanoic Acid C Salt Formation (Intermediate) A->C Reaction B N,N-Diamine B->C D Amide Formation (Intermediate) C->D Dehydration E Cyclization (Dehydration) D->E Intramolecular Amidation F Bicyclic Pyrroloimidazolone/ Pyrrolopyrimidinone E->F

Caption: Experimental workflow for the synthesis of bicyclic heterocycles.

horner_emmons_cyclization start Phosphonate Ester of 4-Aryl-4-oxobutanoic Acid ylide Phosphonate Ylide (Carbanion) start->ylide Deprotonation base Base (e.g., DBU) base->ylide cyclization Intramolecular Nucleophilic Attack ylide->cyclization intermediate Oxaphosphetane Intermediate cyclization->intermediate product 4-Aryl-2(5H)-furanone intermediate->product Elimination byproduct Phosphate byproduct intermediate->byproduct

Caption: Mechanism of intramolecular Horner-Wadsworth-Emmons cyclization.

acid_catalyzed_cyclization start 4-Aryl-4-oxobutanoic Acid protonation Protonation of Carbonyl Oxygen start->protonation H+ nucleophilic_attack Intramolecular Nucleophilic Attack by Carboxylic Acid protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate dehydration Dehydration tetrahedral_intermediate->dehydration product 5-Aryl-2(5H)-furanone dehydration->product -H2O, -H+

Caption: General mechanism of acid-catalyzed cyclodehydration of a γ-keto acid.

References

Application Notes and Protocols for Solvent Selection in the Friedel-Crafts Acylation of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and powerful method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. When applied to fluorinated aromatic compounds, this reaction provides access to a wide range of valuable fluorine-containing molecules. However, the deactivating nature of fluorine substituents on the aromatic ring presents challenges, making careful optimization of reaction conditions, particularly solvent selection, crucial for achieving high yields and desired regioselectivity.

This document provides a comprehensive guide to solvent selection for the Friedel-Crafts acylation of fluorinated aromatics, including a summary of quantitative data, detailed experimental protocols, and a logical workflow for solvent choice.

Solvent Selection Considerations

The choice of solvent in a Friedel-Crafts acylation can significantly impact reaction rate, yield, and regioselectivity. For fluorinated aromatic substrates, which are generally less reactive than their non-fluorinated counterparts, the solvent's role becomes even more critical. Key factors to consider include:

  • Solubility: The solvent must dissolve the aromatic substrate, the acylating agent, and the Lewis acid catalyst to ensure a homogeneous reaction mixture.

  • Polarity: Solvent polarity can influence the solubility of the reaction components and the stability of the intermediate acylium ion and the Wheland intermediate. Polar solvents like nitrobenzene can enhance the rate of reaction but may also lead to different regioselectivity compared to nonpolar solvents like carbon disulfide.[1]

  • Inertness: The solvent should be inert to the strong Lewis acids used as catalysts and should not participate in the reaction. Halogenated solvents like dichloromethane and dichloroethane are commonly used due to their relative inertness.

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher temperatures can be beneficial for activating deactivated fluorinated substrates.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be a highly effective and environmentally friendly option, leading to high yields.[2]

Data Presentation: Solvent Effects on Friedel-Crafts Acylation of Fluorinated Aromatics

The following table summarizes available quantitative data for the Friedel-Crafts acylation of fluorinated aromatic compounds in different solvents. Due to the deactivating nature of fluorine, higher reaction temperatures and stronger Lewis acids are often necessary.

Fluorinated AromaticAcylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (para:ortho:meta)Citation
FluorobenzeneBenzoyl chlorideLa(OTf)₃/TfOHSolvent-free140487>99:1:0[2]
Fluorobenzene4-Chlorobenzoyl chlorideAlCl₃Not SpecifiedNot SpecifiedNot Specified67.4Not Specified[3]
Anisole4-Fluorobenzoyl chlorideAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported[4]
1,3-DifluorobenzeneAcetyl chlorideAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedMajor: 2,4-difluoroacetophenone[5]
1,4-DifluorobenzeneAcetyl chlorideAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedLowNot Applicable[5]
1,2-DifluorobenzeneAcetyl chlorideAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedLowNot Applicable[5]

Mandatory Visualization

Solvent_Selection_Workflow cluster_start Start cluster_considerations Key Considerations cluster_solvent_choice Solvent Choice cluster_optimization Optimization cluster_outcome Outcome start Define Fluorinated Aromatic and Acylating Agent reactivity Substrate Reactivity (deactivated by F) start->reactivity solubility Solubility of Reactants and Catalyst start->solubility selectivity Desired Regioselectivity start->selectivity solvent_free Solvent-Free (Neat) reactivity->solvent_free High Temp. nonpolar Nonpolar Solvents (e.g., CS₂, Dichloromethane) reactivity->nonpolar polar Polar Solvents (e.g., Nitrobenzene) reactivity->polar May enhance rate solubility->nonpolar solubility->polar selectivity->nonpolar Kinetic Control selectivity->polar Thermodynamic Control optimize Optimize Temperature, Time, and Catalyst Stoichiometry solvent_free->optimize nonpolar->optimize polar->optimize product Desired Acylated Product optimize->product

Caption: Logical workflow for solvent selection in the Friedel-Crafts acylation of fluorinated aromatics.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of fluorinated aromatics. Caution: Friedel-Crafts reactions are often exothermic and should be performed with appropriate cooling and safety measures. Lewis acids like aluminum chloride are moisture-sensitive and corrosive. Acyl chlorides are lachrymators. All manipulations should be carried out in a well-ventilated fume hood.

Protocol 1: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene

This protocol is adapted from a procedure for the synthesis of 4-fluorobenzophenone.[2]

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Lanthanum triflate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lanthanum triflate (catalytic amount) and trifluoromethanesulfonic acid (catalytic amount).

  • Add fluorobenzene (1.0 eq) and benzoyl chloride (1.2 eq) to the flask.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and stir for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired fluorobenzophenone.

Protocol 2: Friedel-Crafts Acylation in a Halogenated Solvent (e.g., Dichloromethane)

This is a general protocol that can be adapted for various fluorinated aromatic substrates and acylating agents.[6]

Materials:

  • Fluorinated aromatic compound (e.g., fluorobenzene) (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of the fluorinated aromatic compound (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful Friedel-Crafts acylation of fluorinated aromatic compounds. While traditional halogenated solvents remain widely used, solvent-free conditions offer a potent and environmentally conscious alternative that can lead to high yields and selectivities. The protocols and data presented herein provide a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient synthesis of fluorinated aryl ketones. Careful consideration of substrate reactivity, desired regioselectivity, and practical experimental factors will guide the optimal choice of solvent for each specific application.

References

Lewis acid catalyst choice for synthesis of 4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Lewis Acid Catalyst Choice for the Synthesis of 4-Aryl-4-Oxobutanoic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aryl-4-oxobutanoic acids are valuable precursors in organic synthesis, serving as key building blocks for a variety of pharmaceuticals and biologically active compounds, including pyridazinone derivatives known for their antimicrobial and anti-inflammatory properties.[1] The most common and industrially viable method for their synthesis is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2][3] This electrophilic aromatic substitution is critically dependent on the choice of a Lewis acid catalyst, which activates the succinic anhydride, making it susceptible to attack by the electron-rich arene.[4][5] This document provides a detailed overview of various Lewis acid catalysts, their applications, and experimental protocols for the synthesis of 4-aryl-4-oxobutanoic acids.

Lewis Acid Catalyst Selection

The selection of an appropriate Lewis acid is crucial for optimizing the yield, purity, and environmental impact of the synthesis. While traditional Lewis acids are effective, modern advancements have introduced more sustainable alternatives.

Traditional Lewis Acids: Aluminum Chloride (AlCl₃)

Anhydrous aluminum chloride (AlCl₃) is the most frequently used Lewis acid for this transformation.[2][6] It effectively activates succinic anhydride to generate a highly electrophilic acylium ion.[2][4][7] However, a key drawback is the need for a stoichiometric amount, typically a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride.[8] This is because the AlCl₃ forms a stable complex with the carbonyl group of the ketone product, rendering it inactive for further catalysis.[8][9] The reaction workup requires quenching with water or acid, which hydrolyzes the complex and destroys the catalyst, leading to a significant stream of corrosive aqueous waste.[10][11]

Modern & "Green" Lewis Acid Catalysts

To address the environmental and practical issues associated with traditional catalysts, several alternative Lewis acids have been explored.

  • Lanthanide Triflates (Ln(OTf)₃): These salts are highly effective Lewis acids that are notably stable in water, which allows for easier handling and broader solvent choices.[11][12] Their high oxophilicity makes them excellent catalysts for reactions involving carbonyl compounds.[12] Unlike AlCl₃, lanthanide triflates can often be used in catalytic amounts and can be recovered and reused, making them a more environmentally benign option.[10] Erbium trifluoromethanesulfonate, for instance, has been reported as an effective catalyst for Friedel-Crafts acylations, particularly with microwave assistance.[7]

  • Other Metal Halides: Besides AlCl₃, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and antimony pentachloride (SbCl₅) are also used in Friedel-Crafts acylations.[13] Recently, a method using a low loading (5 mol%) of ferric chloride in propylene carbonate, an environmentally friendly solvent, has been shown to be effective for activated arenes.[14]

  • Ionic Liquids (ILs): Ionic liquids, which are salts with melting points below 100°C, can serve as both solvents and catalysts.[15] Imidazolium-based ionic liquids have been successfully used in Friedel-Crafts acylations.[7][16] Their negligible vapor pressure, high thermal stability, and the ability to be tuned for specific reactions make them attractive green alternatives.[15][17] Furthermore, the product can often be easily separated from the ionic liquid, which can then be recycled.[17]

  • Solid Acid Catalysts: To simplify catalyst separation and minimize waste, heterogeneous solid acid catalysts have been developed. These catalysts can be easily filtered off from the reaction mixture and reused, streamlining the purification process.[13]

Data Presentation: Comparison of Lewis Acid Catalysts

The following table summarizes various conditions and yields for the synthesis of 4-aryl-4-oxobutanoic acids using different Lewis acid catalysts.

Arene SubstrateLewis Acid CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
BenzeneAlCl₃>200 mol%BenzeneReflux4Not Specified[1]
1,3-DifluorobenzeneAlCl₃220 mol%Dichloromethane0-5 to RT2-4Not Specified[2]
BenzeneAlCl₃220 mol%Excess BenzeneReflux0.5Not Specified[8]
TolueneAlCl₃StoichiometricTolueneNot SpecifiedNot SpecifiedNot Specified[3]
Activated ArenesFeCl₃5 mol%Propylene CarbonateNot SpecifiedNot SpecifiedGood to Excellent[14]
ArenesErbium triflateCatalyticNot SpecifiedMicrowaveNot SpecifiedNot Specified[7]
Aromatic CompoundsIndium triflateCatalytic[i-BMIM]H₂PO₄Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid using Aluminum Chloride (AlCl₃)

This protocol is a generalized procedure based on established laboratory practices for Friedel-Crafts acylation.[1][4][8]

Materials:

  • Succinic anhydride (C₄H₄O₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (C₆H₆)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% (w/v) Sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Mechanical or magnetic stirrer

  • Heating mantle or water bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents). The apparatus must be protected from atmospheric moisture.

  • Addition of Reactants: Add anhydrous benzene (which acts as both solvent and reactant) to the flask. A solution of succinic anhydride (1.0 molar equivalent) in benzene is then added dropwise from the dropping funnel to the stirred suspension of AlCl₃. An exothermic reaction may occur, and the addition rate should be controlled to manage it.[2][4]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 0.5 to 4 hours to ensure the reaction goes to completion.[1][4] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2][8] This step decomposes the aluminum chloride complex of the product.

  • Workup and Extraction: If benzene was the solvent, separate the organic layer. Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane.[2][8] Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, a 5% sodium bicarbonate solution (to remove unreacted succinic acid and other acidic impurities), and finally with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from a suitable solvent, such as a mixture of water or ethyl acetate and hexane, to yield the final product.[1][2]

Protocol 2: General Procedure for Lanthanide Triflate Catalyzed Synthesis

This protocol provides a generalized workflow for using a more environmentally benign catalyst like a lanthanide triflate. Specific conditions may vary depending on the chosen lanthanide and substrate.

Materials:

  • Substituted Benzene (Arene)

  • Succinic anhydride

  • Lanthanide Triflate (e.g., Yb(OTf)₃, Er(OTf)₃) (catalytic amount, e.g., 5-10 mol%)

  • Suitable organic solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the arene, succinic anhydride, and the lanthanide triflate catalyst in a suitable solvent under an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (this may range from room temperature to reflux) and stir for the required time. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture. Add water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Catalyst Recovery: The aqueous layer containing the lanthanide triflate can potentially be concentrated and the catalyst recovered for reuse, a key advantage of this method.[10]

Visualizations

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup SA Succinic Anhydride SA_LA_Complex Activated Complex SA->SA_LA_Complex + Lewis Acid LA Lewis Acid (e.g., AlCl₃) LA->SA_LA_Complex Acylium Acylium Ion (Electrophile) SA_LA_Complex->Acylium Generates Arene Arene (Nucleophile) Sigma Sigma Complex (Intermediate) Arene->Sigma + Acylium Ion Product_Complex Product-Lewis Acid Complex Sigma->Product_Complex Deprotonation Final_Product 4-Aryl-4-oxobutanoic Acid Product_Complex->Final_Product + Workup Workup Aqueous Workup (H₂O/H⁺) Workup->Final_Product

Caption: Friedel-Crafts acylation mechanism for 4-aryl-4-oxobutanoic acid synthesis.

G start Start setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents 2. Add Arene, Succinic Anhydride, and Lewis Acid Catalyst setup->reagents reaction 3. Heat and Stir (Monitor by TLC) reagents->reaction quench 4. Quench Reaction (e.g., Ice/HCl for AlCl₃) reaction->quench extract 5. Extraction with Organic Solvent quench->extract wash 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify Product (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

References

Application Notes and Protocols for Friedel-Crafts Acylation Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the workup procedure for Friedel-Crafts acylation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. This document outlines detailed experimental protocols, quantitative data for various reaction scales, troubleshooting guidance, and essential safety precautions.

Introduction

The Friedel-Crafts acylation is a robust method for the synthesis of aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction typically involves the use of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which forms a complex with the product ketone. Consequently, a stoichiometric amount of the catalyst is often required. The workup procedure is a critical step to decompose this complex, remove unreacted reagents and byproducts, and isolate the pure acylated product. A carefully executed workup is paramount to achieving high yields and purity.

Core Principles of the Workup

The workup of a Friedel-Crafts acylation reaction can be broken down into four main stages:

  • Quenching: The initial and most critical step involves the careful decomposition of the Lewis acid-ketone complex and any remaining reactive reagents. This is typically achieved by slowly adding the reaction mixture to a cold, acidic aqueous solution or ice. This process is highly exothermic and must be performed with caution.[1][2]

  • Extraction: Once quenched, the desired organic product is separated from the aqueous layer. This is accomplished by extracting the aqueous phase with a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3][4]

  • Washing and Neutralization: The organic extract is then washed sequentially with water, a dilute basic solution (e.g., sodium bicarbonate) to neutralize any residual acid, and finally with brine to facilitate phase separation and remove bulk water.[2][4]

  • Drying, Solvent Removal, and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.[2][3]

Experimental Workflow

The following diagram illustrates the typical workflow for a Friedel-Crafts acylation workup procedure.

Friedel_Crafts_Workup Reaction_Mixture Reaction Mixture (Aromatic Ketone-AlCl₃ Complex) Quenching Quenching (Slow addition to ice/dilute HCl) Reaction_Mixture->Quenching Extraction Extraction (e.g., DCM) Quenching->Extraction Aqueous_Layer Aqueous Layer (Aluminum Salts, HCl) Extraction->Aqueous_Layer Separate Organic_Layer Organic Layer (Product, Solvent) Extraction->Organic_Layer Separate Washing Washing (H₂O, NaHCO₃, Brine) Organic_Layer->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Aromatic Ketone Purification->Pure_Product

Caption: General workflow for the workup of a Friedel-Crafts acylation reaction.

Quantitative Data from Experimental Protocols

The following tables summarize quantitative data from various published Friedel-Crafts acylation workup procedures, providing a comparative overview for different substrates and scales.

Table 1: Quenching and Extraction Solvents

Aromatic SubstrateAcylating AgentScale (Aromatic)Quenching Agent & VolumeExtraction Solvent & VolumeReference
AnisolePropionyl Chloride4.6 mmol5 mL ice-cold waterDichloromethane (2 x 5 mL)[5]
TolueneAcetyl Chloride0.025 molNot specifiedMethylene Chloride[6]
AnisoleAcetic AnhydrideNot specifiedIceDichloromethane[4][7]
BenzeneAcetyl Chloride0.050 mol~25 g ice and 15 mL conc. HClMethylene Chloride (20 mL)[2]
TolueneAcetic Anhydride3.75 mmol6 mL waterEthyl Acetate (4 mL)[8]

Table 2: Washing and Drying Agents

| Aromatic Substrate | Washing Solutions & Volume | Drying Agent | Reference | | :--- | :--- | :--- | | Anisole | 5% aq. NaOH (10 mL) | Anhydrous MgSO₄ |[5] | | Benzene | Saturated NaHCO₃ (2 portions) | Anhydrous MgSO₄ |[2] | | Anisole | 5% aq. NaHCO₃ (30 mL), DI Water (30 mL) | Not specified |[3] | | Toluene | Sat. aq. NaCl (5 mL), Sat. aq. NaHCO₃ (5 mL) | Anhydrous MgSO₄ |[8] |

Detailed Experimental Protocol: Acylation of Anisole

This protocol is a representative example for the Friedel-Crafts acylation of anisole with propionyl chloride.

Materials:

  • Anisole (4.6 mmol)

  • Propionyl chloride (4.6 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (5.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold deionized water

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (5.0 mmol) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add propionyl chloride (4.6 mmol) to the stirred suspension. Following this, add a solution of anisole (4.6 mmol) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 50 g) and concentrated HCl (15 mL).[2] Caution: This step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL). Combine all organic layers.[2][5]

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (2 x 30 mL)

    • 5% aqueous NaHCO₃ solution (2 x 30 mL) or until gas evolution ceases.[2][8]

    • Saturated brine solution (1 x 30 mL).[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2][5]

  • Purification: Purify the crude product by either recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure aromatic ketone.

Troubleshooting

Table 3: Common Workup Issues and Solutions

IssuePotential CauseRecommended SolutionReference
Emulsion Formation during Extraction Incomplete quenching of aluminum salts, leading to the formation of insoluble aluminum hydroxides.Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer. Acidifying the aqueous layer with concentrated HCl can also help dissolve the aluminum salts.[9]
Low Product Yield Incomplete extraction of the product. Product loss during washing steps.Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is appropriate before and after the basic wash to avoid loss of product if it has acidic or basic functionality.
Oily Product Instead of Crystals after Solvent Removal Presence of impurities. Incorrect recrystallization solvent.Purify the crude product by column chromatography before attempting recrystallization. Perform a solvent screen to find a suitable recrystallization solvent or solvent system.
Product is a Dark, Tarry Material Reaction temperature was too high, leading to side reactions.Ensure proper temperature control during the reaction. Purification by column chromatography may be necessary to remove colored impurities.[9]

Safety Precautions

Friedel-Crafts acylation and its workup involve hazardous materials and require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire reaction and workup in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and avoid contact with skin and moisture.[10] In case of a spill, do NOT use water. Cover with dry sand and collect in a sealed container for disposal.

  • Acyl Chlorides: These are corrosive, lachrymatory (tear-inducing), and moisture-sensitive. Handle with care in a fume hood.

  • Quenching: The quenching process is highly exothermic. Always add the reaction mixture slowly to the ice/acidic water with efficient stirring. Never add water to the reaction mixture.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous waste containing aluminum salts may require neutralization before disposal.

References

Application Note and Protocol for the Purification of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this keto acid is crucial for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and compromise the safety and efficacy of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, guidance on solvent selection, and expected outcomes.

Principle of Recrystallization

The cornerstone of recrystallization lies in the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or be insoluble in the hot solvent (allowing for their removal via hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals.

Experimental Protocol

This protocol outlines the single-solvent recrystallization method for this compound. A solvent screening should be performed to identify the optimal solvent or solvent system. Based on the polarity of the target compound, suitable starting points for solvent screening include water, ethanol, acetone, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane.[1]

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent.[2] The ideal solvent should dissolve the crude product when hot but not at room temperature.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then reheat it to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[4]

  • Hot Filtration (if decolorizing charcoal was used): If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.[4] This is achieved by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.[1]

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

Data Presentation

The following tables summarize the expected data from the recrystallization process. Note that these are representative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Solubility Screening of this compound

Solvent SystemSolubility at Room Temp. (25°C)Solubility at Elevated Temp.Observations
WaterInsolubleSparingly SolublePotential for pH adjustment method
EthanolSolubleVery SolublePoor yield expected
AcetoneSolubleVery SolublePoor yield expected
Ethyl AcetateSparingly SolubleSolubleGood candidate
HexaneInsolubleInsolublePotential as an anti-solvent
Ethanol/Water (80:20) Sparingly Soluble Soluble Optimal for recrystallization

Table 2: Recrystallization Efficiency and Purity Analysis

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Weight 10.0 g8.5 g
Purity (by HPLC) 95.2%99.5%
Yield -85%
Melting Point 125-128 °C130-131 °C

Visualizations

Below is a diagram illustrating the experimental workflow for the purification of this compound by recrystallization.

G A Start: Crude Compound B Add Minimal Hot Solvent & Dissolve A->B C Optional: Add Activated Charcoal for Decolorization B->C Solution is colored E Slow Cooling to Room Temperature B->E Solution is not colored D Hot Filtration (if charcoal used) C->D D->E F Induce Further Crystallization (Ice Bath) E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H K Impurities in Filtrate G->K I Dry Purified Crystals H->I J End: Pure Compound I->J

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted phenyl ring, makes it a valuable building block for drug discovery and development. The efficient and scalable synthesis of this intermediate is crucial for ensuring a reliable supply chain for the production of active pharmaceutical ingredients (APIs). This document provides detailed application notes and a robust protocol for the scale-up synthesis of this compound, focusing on the widely utilized Friedel-Crafts acylation reaction.

Core Synthesis: Friedel-Crafts Acylation

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride.[1][2] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1][3]

The reaction mechanism is initiated by the activation of succinic anhydride by aluminum chloride to form a highly electrophilic acylium ion.[3] Subsequently, the electron-rich aromatic ring of 2-fluorotoluene attacks the acylium ion. The substitution is directed to the para-position relative to the fluorine atom due to its ortho-, para-directing effect and the steric hindrance of the adjacent methyl group. Following the electrophilic attack, the aromaticity is restored through the loss of a proton, yielding the desired product after an aqueous workup to decompose the aluminum chloride complex.[3][4]

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation, designed for scalability.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-FluorotolueneC₇H₇F110.13
Succinic AnhydrideC₄H₄O₃100.07
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric Acid (HCl)HCl36.46
Deionized WaterH₂O18.02
Anhydrous Sodium SulfateNa₂SO₄142.04
TolueneC₇H₈92.14
HexanesC₆H₁₄86.18

Equipment:

  • Multi-neck round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (for HCl evolution), add anhydrous aluminum chloride (2.2 molar equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to the flask to create a suspension of the aluminum chloride.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Reactant Addition: In a separate beaker, dissolve succinic anhydride (1.0 molar equivalent) and 2-fluorotoluene (1.1 molar equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the solution of succinic anhydride and 2-fluorotoluene dropwise to the cold, stirred suspension of aluminum chloride over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-10 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is deemed complete, cool the mixture again in an ice bath. Cautiously and slowly quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Ensure this step is performed in a well-ventilated fume hood due to the vigorous evolution of HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization.

  • Dissolution: Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as a mixture of toluene and hexanes.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the recrystallization solvent mixture).

  • Drying: Dry the purified product under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the scale-up synthesis.

ParameterValue
Stoichiometry
2-Fluorotoluene1.1 eq
Succinic Anhydride1.0 eq
Aluminum Chloride2.2 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature (Addition)0-10 °C
Temperature (Reaction)Room Temperature
Reaction Time2-4 hours
Yield and Purity
Expected Yield75-85%
Purity (by HPLC)>98%

Visualizations

Logical Workflow for the Synthesis:

G A Reaction Setup: - Charge AlCl3 and DCM - Cool to 0-5 °C B Reactant Preparation: - Dissolve Succinic Anhydride  and 2-Fluorotoluene in DCM C Controlled Addition: - Add reactants dropwise  at 0-10 °C A->C B->C D Reaction Progression: - Stir at Room Temperature - Monitor by TLC/HPLC C->D E Quenching: - Cool to 0 °C - Add H2O and HCl D->E F Work-up: - Separate layers - Extract aqueous phase - Wash and dry organic phase E->F G Isolation: - Concentrate under vacuum F->G H Purification: - Recrystallization G->H I Final Product: - 4-(4-Fluoro-3-methylphenyl)  -4-oxobutanoic acid H->I

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway of the Friedel-Crafts Acylation:

G cluster_0 Activation of Acylating Agent cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up and Product Formation SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) FT 2-Fluorotoluene Sigma Sigma Complex (Intermediate) FT->Sigma + Acylium Ion Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - H+ Workup Aqueous Work-up (H2O, HCl) Final_Product 4-(4-Fluoro-3-methylphenyl) -4-oxobutanoic acid Product_Complex->Final_Product + H2O

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation of 3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the Friedel-Crafts acylation of 3-fluorotoluene.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common reasons for a low yield in the Friedel-Crafts acylation of 3-fluorotoluene?

Low yields can stem from several factors. The most frequent issues include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in the glassware, reagents, or solvent will deactivate it.[1]

  • Suboptimal Reaction Temperature: The temperature significantly impacts the reaction rate and selectivity. For many Friedel-Crafts acylations, low initial temperatures (0-5 °C) are used to control the highly exothermic reaction. However, in some cases, heating may be necessary to achieve a reasonable reaction rate.[1][3]

  • Incorrect Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[1][4]

  • Poor Quality Reagents: The purity of 3-fluorotoluene, the acylating agent (e.g., acetyl chloride), and the solvent is crucial. Impurities can lead to side reactions and lower yields.[1]

  • Complex Regioselectivity: The directing effects of the methyl and fluoro groups on the aromatic ring can lead to a mixture of isomers, thus reducing the yield of a single desired product.

Q2: I'm getting a mixture of products. How do the substituents on 3-fluorotoluene direct the acylation?

The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This leads to a competition for where the acyl group will add. The primary sites of acylation will be the positions most activated and sterically accessible. The major product is typically the one where the acyl group is added at the 4-position (para to the methyl group), due to a combination of electronic and steric effects.[5] However, other isomers can also form, leading to a lower isolated yield of the desired product.

Q3: My Lewis acid catalyst (AlCl₃) is clumpy and not a fine powder. Could this be the problem?

Yes, this is a strong indication of catalyst deactivation. Aluminum chloride is highly hygroscopic and reacts with atmospheric moisture.[2] If it appears clumpy or smells of HCl, it has likely been compromised and will result in a failed or low-yielding reaction.[2] It is critical to use a fresh, unopened container of the Lewis acid or one that has been stored correctly in a desiccator.[2]

Q4: How critical is the reaction temperature, and what temperature profile should I use?

Temperature is a critical parameter. The reaction is often highly exothermic, so it's typically started at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent side reactions. After the initial addition of reagents, the reaction may be allowed to warm to room temperature or even be heated to drive it to completion.[3] The optimal temperature profile can depend on the specific acylating agent and solvent used.

Q5: What are the best practices for ensuring anhydrous (dry) conditions?

To ensure a successful reaction, all traces of water must be eliminated.

  • Glassware: All glassware should be oven-dried or flame-dried under a vacuum and allowed to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Use anhydrous grade solvents. Acylating agents and the 3-fluorotoluene should be pure and dry.

  • Atmosphere: The reaction should be set up under an inert atmosphere to prevent moisture from the air from entering the reaction vessel.[6]

Q6: I suspect side reactions are occurring. What are the likely byproducts?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, it can still occur, especially if the reaction conditions are not optimized.[1][7] The acyl group deactivates the ring, making a second acylation less likely.[7] However, with unoptimized stoichiometry or temperature, minor amounts of di-acylated products could form.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to improve yield.

ParameterCondition 1 (Low Temp)Condition 2 (Elevated Temp)Rationale for Optimization
3-Fluorotoluene:Acyl Chloride:AlCl₃ (molar ratio) 1 : 1.1 : 1.21 : 1.1 : 1.2A stoichiometric amount of AlCl₃ is generally required as it complexes with the product ketone.[4]
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °CLow temperatures control the initial exothermic reaction and can improve selectivity. Higher temperatures can increase the reaction rate but may lead to side products.[3]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)The choice of solvent can influence reactivity and, in some cases, regioselectivity.[2]
Reaction Time 2 - 4 hours1 - 3 hoursReaction should be monitored (e.g., by TLC) to determine the optimal time for completion.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 3-Fluorotoluene

This protocol is a general guideline and may require optimization.

1. Preparation and Setup:

  • Oven-dry all glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) and assemble it while hot under a stream of dry nitrogen.

  • Equip the flask with a magnetic stir bar and the condenser with a drying tube (e.g., filled with CaCl₂).

  • Maintain a positive pressure of nitrogen throughout the experiment.

2. Reagent Charging:

  • In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice-water bath with stirring.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM.

3. Reaction Execution:

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature does not rise significantly.[8]

  • After the addition is complete, add a solution of 3-fluorotoluene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 20-30 minutes.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[2][8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed Check_Catalyst Check Lewis Acid (AlCl₃) Activity Start->Check_Catalyst Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Stoichiometry Review Stoichiometry Start->Check_Stoichiometry Check_Temp Optimize Temperature Start->Check_Temp Check_Purity Assess Reagent Purity Start->Check_Purity Sol_Catalyst Use fresh, anhydrous AlCl₃. Store properly in a desiccator. Check_Catalyst->Sol_Catalyst Clumpy or discolored? Sol_Anhydrous Oven/flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. Check_Anhydrous->Sol_Anhydrous Moisture exposure possible? Sol_Stoichiometry Ensure >= 1 equivalent of AlCl₃ is used relative to the limiting reagent. Check_Stoichiometry->Sol_Stoichiometry Using catalytic amount? Sol_Temp Start reaction at 0 °C. Allow to warm or heat gently, monitoring by TLC. Check_Temp->Sol_Temp Reaction too fast/slow? Sol_Purity Purify starting materials if necessary (e.g., distillation). Check_Purity->Sol_Purity Impure reagents?

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

Reaction Pathway and Potential Side Products

ReactionPathway sub 3-Fluorotoluene major_prod Major Product (e.g., 4-Acyl-3-fluorotoluene) sub->major_prod Electrophilic Attack (Major Pathway) minor_prod Minor Isomers sub->minor_prod Minor Pathways side_prod Side Reactions (e.g., Polysubstitution) sub->side_prod Unoptimized Conditions acyl RCOCl + AlCl₃ ion Acylium Ion (R-C=O)⁺ acyl->ion Forms Electrophile ion->major_prod ion->minor_prod ion->side_prod low_yield Low Yield of Desired Isomer minor_prod->low_yield side_prod->low_yield

Caption: Reaction pathways in the acylation of 3-fluorotoluene.

References

Technical Support Center: Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid. This guide focuses on overcoming common side reactions and optimizing the synthesis, which typically proceeds via a Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the succinic anhydride to form an acylium ion, which then attacks the aromatic ring of 2-fluorotoluene.[2] Subsequent hydrolysis yields the desired product.

Q2: What are the primary directing effects of the substituents on 2-fluorotoluene in a Friedel-Crafts acylation?

A2: In 2-fluorotoluene, both the fluorine atom and the methyl group are ortho, para-directing activators. However, the regioselectivity of the Friedel-Crafts acylation can be influenced by the specific reaction conditions. For the desired product, acylation must occur at the position para to the fluorine atom and meta to the methyl group. This specific regioselectivity has been observed in Friedel-Crafts reactions with 2-fluorotoluene under certain conditions.[3]

Q3: What are the most common side reactions to expect?

A3: The most common side reactions include the formation of isomeric products due to the multiple activated positions on the 2-fluorotoluene ring. Other potential side reactions are polyacylation (though less common in acylation than alkylation), and the formation of tarry byproducts due to polymerization or decomposition, especially at elevated temperatures.

Q4: Can I use other acylating agents besides succinic anhydride?

A4: Yes, other acylating agents can be used, but this will result in a different final product. The choice of succinic anhydride is specific for obtaining the 4-oxobutanoic acid side chain.

Q5: Why is a stoichiometric amount of Lewis acid catalyst often required?

A5: The ketone product of the Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction mixture, necessitating the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a fresh, unopened container of the Lewis acid.
Insufficient Catalyst: The product forms a complex with the catalyst, inhibiting its activity.Increase the molar ratio of the Lewis acid to succinic anhydride. A 2:1 or higher ratio may be necessary.
Low Reaction Temperature: The activation energy for the reaction is not being met.Gradually and carefully increase the reaction temperature. Monitor for the formation of side products.
Formation of Multiple Isomers Suboptimal Reaction Conditions: The regioselectivity of the reaction is highly dependent on temperature, solvent, and catalyst.Experiment with different solvents (e.g., carbon disulfide, nitrobenzene, 1,2-dichloroethane). Vary the reaction temperature to find the optimal conditions for the desired isomer.
Formation of Tarry Byproducts High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reactants and products.Maintain a controlled and moderate reaction temperature. Consider adding the reactants portion-wise to manage the reaction exotherm.
Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions.Use high-purity, anhydrous starting materials and solvents.
Difficult Product Isolation Complex Reaction Mixture: The presence of isomers and byproducts can complicate the purification process.Employ column chromatography for purification. Recrystallization from a suitable solvent system can also be effective in isolating the desired product.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Fluorotoluene with Succinic Anhydride

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluorotoluene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous)

  • Carbon disulfide (anhydrous, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate solution (5%)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous carbon disulfide.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1 equivalent) in anhydrous carbon disulfide.

  • Slowly add the succinic anhydride solution to the stirred aluminum chloride suspension.

  • After the addition is complete, slowly add 2-fluorotoluene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Remove the carbon disulfide by steam distillation or rotary evaporation.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway 2-Fluorotoluene 2-Fluorotoluene Desired Product Desired Product 2-Fluorotoluene->Desired Product Isomeric Side Products Isomeric Side Products 2-Fluorotoluene->Isomeric Side Products Succinic Anhydride Succinic Anhydride Acylium Ion Intermediate Acylium Ion Intermediate Succinic Anhydride->Acylium Ion Intermediate AlCl3 AlCl3 AlCl3->Acylium Ion Intermediate Activates Acylium Ion Intermediate->Desired Product Electrophilic Attack Acylium Ion Intermediate->Isomeric Side Products Attack at other positions

Caption: Main reaction pathway and potential side product formation.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield? Start->Problem CheckCatalyst Check Catalyst Activity & Amount Problem->CheckCatalyst Yes Isomers Isomers Formed? Problem->Isomers No CheckConditions Verify Anhydrous Conditions CheckCatalyst->CheckConditions OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp OptimizeTemp->Isomers ChangeSolvent Change Solvent Isomers->ChangeSolvent Yes Tarry Tarry Byproducts? Isomers->Tarry No VaryTemp Vary Temperature ChangeSolvent->VaryTemp VaryTemp->Tarry ControlTemp Control Temperature Tarry->ControlTemp Yes End Successful Synthesis Tarry->End No PurifyReagents Purify Starting Materials ControlTemp->PurifyReagents PurifyReagents->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during Friedel-Crafts acylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylation can stem from several factors related to the substrate, catalyst, and reaction conditions. Here are the most frequent culprits:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it, hindering or preventing the reaction.[1][2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2][3][4] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous conditions.[1][2][4]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2][5] Therefore, a stoichiometric amount, or even an excess, of the catalyst is often required.[1][2][6]

  • Incompatible Functional Groups: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups are generally unsuitable for Friedel-Crafts reactions.[2][7] The lone pair of electrons on the nitrogen or oxygen atom will complex with the Lewis acid catalyst, deactivating it.[2][4][7]

  • Poor Quality Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is crucial for a successful reaction. Impurities can lead to side reactions and the formation of byproducts.[1]

Troubleshooting Steps:

  • Ensure the aromatic substrate is not strongly deactivated.

  • Use fresh, anhydrous Lewis acid and flame-dry all glassware.

  • Increase the molar ratio of the Lewis acid catalyst.

  • Protect functional groups like amines or hydroxyls before the reaction.

  • Use high-purity, dry reagents and solvents.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring to further substitution, multiple products can still arise under certain conditions.[1][8]

  • Highly Activated Rings: If the starting aromatic ring is highly activated, a second acylation may occur despite the deactivating effect of the first acyl group.[1]

  • Isomer Formation: Depending on the directing effects of the substituents on the aromatic ring, a mixture of ortho, meta, and para isomers can be formed. The reaction temperature can also influence the isomer distribution.[9]

  • Side Reactions: At elevated temperatures, side reactions and decomposition of starting materials or products can lead to a complex mixture.[1]

Troubleshooting Steps:

  • Control the stoichiometry of the reactants carefully.

  • Optimize the reaction temperature; lower temperatures often favor a single product.

  • Consider the directing effects of your substrate's substituents to predict and potentially control isomer formation.

Issue 3: Reaction Work-up and Product Isolation Difficulties

Q3: I am facing challenges during the work-up of my Friedel-Crafts acylation, particularly with emulsions and isolating the final product.

A3: The work-up procedure for Friedel-Crafts acylation is critical for obtaining a pure product. The primary challenge is the quenching of the reaction and the decomposition of the aluminum chloride-ketone complex.

  • Quenching: The reaction mixture is typically poured into a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride and breaks up the product complex. This process is highly exothermic and should be done carefully.

  • Emulsions: During the aqueous work-up, emulsions can form, making the separation of the organic and aqueous layers difficult.[10]

  • Product Purification: The crude product often requires purification by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.[1]

Troubleshooting Steps:

  • Ensure complete decomposition of the aluminum chloride complex by stirring vigorously during quenching.[1]

  • To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • For purification, select an appropriate solvent system for recrystallization or chromatography based on the polarity of your product.

Data Presentation

Table 1: Influence of Catalyst and Solvent on Friedel-Crafts Acylation Yield

Aromatic SubstrateAcylating AgentLewis Acid CatalystSolventTemperature (°C)Yield (%)
AnisoleAcetyl ChlorideAlCl₃Dichloromethane0 to RT~90%
TolueneAcetyl ChlorideAlCl₃Dichloromethane0 to RT~85%
BenzenePropionyl ChlorideFeCl₃DichloromethaneRTGood
NaphthaleneAcetyl ChlorideAlCl₃Carbon DisulfideRTHigh (α-substitution)
NaphthaleneAcetyl ChlorideAlCl₃NitrobenzeneRTHigh (β-substitution)

Note: Yields are approximate and can vary based on specific reaction conditions and scale. The solvent can significantly influence the regioselectivity of the reaction, as seen with naphthalene.[11]

Experimental Protocols

Detailed Methodology for the Acylation of Anisole

This protocol describes a standard procedure for the Friedel-Crafts acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.[4]

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0°C to facilitate the formation of the acylium ion complex.[4]

  • Substrate Addition: Dissolve anisole (0.75 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 15 minutes, maintaining the temperature at 0°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][12]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][12]

    • Stir the mixture vigorously for 10-15 minutes to decompose the aluminum chloride complex.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[1][13]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[1][13]

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-methoxyacetophenone.[1]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood.[1][3]

  • Acetyl chloride is corrosive and a lachrymator. Use it in a well-ventilated fume hood.[1][14]

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[1][3]

Visualizations

Friedel_Crafts_Troubleshooting start Start: Low/No Yield check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_conditions Are reaction conditions strictly anhydrous? check_substrate->check_conditions No solution_substrate Solution: - Use a more activated substrate - Consider alternative synthetic route check_substrate->solution_substrate Yes check_catalyst Is catalyst amount stoichiometric? check_conditions->check_catalyst Yes solution_conditions Solution: - Flame-dry glassware - Use anhydrous reagents/solvents check_conditions->solution_conditions No check_functional_groups Are incompatible functional groups present (-NH2, -OH)? check_catalyst->check_functional_groups Yes solution_catalyst Solution: - Increase catalyst loading (>1 equivalent) check_catalyst->solution_catalyst No solution_functional_groups Solution: - Protect the functional group before acylation check_functional_groups->solution_functional_groups Yes end_success Yield Improved check_functional_groups->end_success No solution_substrate->end_success solution_conditions->end_success solution_catalyst->end_success solution_functional_groups->end_success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Experimental_Workflow prep 1. Preparation - Flame-dry glassware - Anhydrous reagents catalyst_suspension 2. Catalyst Suspension - Suspend AlCl3 in DCM - Cool to 0°C prep->catalyst_suspension acylium_formation 3. Acylium Ion Formation - Add acyl chloride dropwise - Stir at 0°C catalyst_suspension->acylium_formation substrate_addition 4. Substrate Addition - Add aromatic substrate dropwise - Maintain 0°C acylium_formation->substrate_addition reaction 5. Reaction - Warm to room temperature - Monitor by TLC substrate_addition->reaction workup 6. Work-up - Quench with ice/HCl - Separate layers reaction->workup purification 7. Purification - Dry organic layer - Recrystallize or chromatograph workup->purification product Final Product purification->product

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Regioselectivity in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of Friedel-Crafts reactions, with a specific focus on the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho, meta, and para isomers in my Friedel-Crafts alkylation?

A1: The formation of multiple isomers in Friedel-Crafts alkylation is a common issue governed by a competition between kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming ortho and para products due to electronic effects of the directing group on the aromatic ring.[1][2] At higher temperatures, the reaction becomes reversible, leading to thermodynamic control where the most stable isomer, often the meta product, is favored to reduce steric hindrance.[2][3]

Q2: How can I increase the yield of the para isomer in my Friedel-Crafts acylation?

A2: Friedel-Crafts acylation is generally highly selective for the para position, especially when the directing group on the aromatic ring is sterically demanding.[4] Unlike alkylation, acylation is not prone to carbocation rearrangements, and the acylium ion is a bulky electrophile, favoring substitution at the less sterically hindered para position.[5][6] In many cases, increasing the reaction temperature can enhance the reaction rate without significantly impacting the high para selectivity.[7]

Q3: My Friedel-Crafts alkylation is giving an unexpected product distribution, with a high percentage of the meta isomer, even though I have an ortho-para directing group. What is happening?

A3: This is a classic example of thermodynamic control dominating the reaction. At elevated temperatures, the initially formed kinetic products (ortho and para isomers) can undergo isomerization to the more thermodynamically stable meta isomer.[1][3] This process is often reversible and involves dealkylation-realkylation steps.[3] To favor the ortho and para isomers, the reaction should be conducted at lower temperatures.[1][4][8]

Q4: Does temperature affect the regioselectivity of Friedel-Crafts acylation in the same way it affects alkylation?

A4: Generally, no. The effect of temperature on regioselectivity is much more pronounced in Friedel-Crafts alkylation than in acylation. Friedel-Crafts acylation is typically irreversible, and the product, an aromatic ketone, is deactivated towards further reaction, preventing isomerization.[5][9] Therefore, the product distribution is primarily under kinetic control, leading to high para selectivity that is often maintained even at higher temperatures.[4][7]

Troubleshooting Guides

Issue 1: Poor regioselectivity in the alkylation of toluene, with a significant amount of meta-xylene being formed.

  • Cause: The reaction temperature is likely too high, leading to thermodynamic control and isomerization to the more stable meta-xylene.[1][3]

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at sub-zero temperatures (e.g., 0°C or below) to favor kinetic control and the formation of ortho- and para-xylenes.[1][4][8]

    • Monitor Reaction Time: Shorter reaction times can also help to minimize isomerization to the thermodynamic product.

    • Choice of Catalyst: While not directly temperature-related, using a less active catalyst might also reduce the extent of isomerization.

Issue 2: The Friedel-Crafts acylation reaction is sluggish or not proceeding to completion.

  • Cause: The reaction temperature may be too low, resulting in a slow reaction rate.

  • Solution:

    • Increase the Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. For many acylations, temperatures around 50-80°C are effective.[8][10]

    • Solvent Choice: The choice of solvent can influence reactivity. Solvents like 1,2-dichloroethane can be effective at higher temperatures.[7]

    • Catalyst Loading: Ensure an adequate amount of Lewis acid catalyst is used, as it can be complexed by the product ketone.[9][11]

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Friedel-Crafts Methylation of Toluene

Temperature (°C)Ortho-xylene (%)Meta-xylene (%)Para-xylene (%)Dominant Control
Sub-zero541928Kinetic[1]
0541729Kinetic[4][8]
2536928Thermodynamic[4][8]
8018910Thermodynamic[1]

Experimental Protocols

Protocol 1: Kinetically Controlled Friedel-Crafts Alkylation of Toluene to Favor Ortho/Para Isomers

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in dry toluene.

  • Temperature Control: Cool the reaction mixture to 0°C or below using an ice-salt bath.

  • Reactant Addition: Slowly add chloromethane (or another suitable alkylating agent) dropwise to the cooled mixture while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, slowly quench the reaction by adding crushed ice, followed by cold, dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product can be purified by distillation or column chromatography.

Protocol 2: Thermodynamically Controlled Friedel-Crafts Alkylation of Toluene to Favor the Meta Isomer

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: Combine toluene, the alkylating agent (e.g., chloromethane), and anhydrous aluminum chloride in the flask.

  • Temperature Control: Heat the reaction mixture to a higher temperature, for example, 80°C, using an oil bath.[3]

  • Reaction Time: Allow the reaction to proceed for a sufficient time to reach thermodynamic equilibrium. This may require several hours.

  • Reaction Monitoring: Periodically take aliquots to monitor the isomer distribution by GC analysis until the ratio of isomers remains constant.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Mandatory Visualization

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Products Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control Favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control Favors Ortho/Para Isomers (Less Stable) Ortho/Para Isomers (Less Stable) Kinetic Control->Ortho/Para Isomers (Less Stable) Leads to (Faster Formation) Meta Isomer (More Stable) Meta Isomer (More Stable) Thermodynamic Control->Meta Isomer (More Stable) Leads to (Reversible, Most Stable)

Caption: Kinetic vs. Thermodynamic Control in Friedel-Crafts Alkylation.

G start Start prep Prepare Reactants (Aromatic Substrate, Alkylating/Acylating Agent, Solvent) start->prep cool Cool Reaction Mixture (e.g., 0°C for Kinetic Control) prep->cool For Kinetic Selectivity heat Heat Reaction Mixture (e.g., 80°C for Thermodynamic Control) prep->heat For Thermodynamic Selectivity add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) cool->add_catalyst heat->add_catalyst react Allow Reaction to Proceed (Monitor by TLC/GC) add_catalyst->react quench Quench Reaction (Ice, dilute HCl) react->quench extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify end End purify->end

Caption: Experimental Workflow for Temperature-Controlled Friedel-Crafts Reactions.

References

Preventing polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to polyacylation in Friedel-Crafts reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a problem-and-solution format.

Issue 1: Polyacylation Observed in Product Mixture

Problem: My reaction is producing a significant amount of di- or poly-acylated product, leading to low yield of the desired mono-acylated compound and purification difficulties.

Possible Causes:

  • Highly Activated Substrate: The aromatic starting material possesses strong electron-donating groups (e.g., -OH, -OR, -NH₂), making the mono-acylated product still reactive enough for a second acylation.[1]

  • Excessive Catalyst Loading: Using a very strong Lewis acid or a high concentration of it can overcome the deactivating effect of the first acyl group.[1]

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur.[1]

  • Incorrect Stoichiometry: An excess of the acylating agent relative to the aromatic substrate can drive the reaction towards polyacylation.

Solutions & Strategies:

The primary strategies to prevent polyacylation focus on controlling the reactivity of the system.

  • Stoichiometric Control of Lewis Acid:

    • Action: Carefully control the molar ratio of the Lewis acid catalyst. In many cases, a 1:1 molar ratio of catalyst to the acylating agent is sufficient.[1] For highly reactive substrates, it may be beneficial to use substoichiometric amounts of the catalyst.

    • Rationale: The ketone product forms a complex with the Lewis acid, which deactivates it.[2] Using just enough catalyst to generate the acylium ion minimizes the amount of free, highly active catalyst that could promote a second reaction.

  • Temperature Regulation:

    • Action: Maintain a low reaction temperature. It is advisable to start the reaction at 0 °C or lower and then allow it to warm to room temperature slowly.[1]

    • Rationale: The initial acylation is generally faster and more favorable. By keeping the temperature low, you can prevent the less favorable second acylation from occurring. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to find the optimal temperature profile.[1]

  • Choice of Catalyst and Acylating Agent:

    • Action: For highly activated systems, consider using a milder Lewis acid.[1]

    • Rationale: Strong Lewis acids like AlCl₃ can be too reactive for sensitive substrates. Milder alternatives can provide better selectivity for mono-acylation.

Data Presentation: Lewis Acid Strength and Typical Use Cases

Lewis Acid CatalystRelative StrengthTypical Application / Comment
AlCl₃, AlBr₃Very StrongGeneral purpose, but can be too reactive for activated rings.[2]
FeCl₃StrongA common and effective alternative to aluminum chloride.[1]
SbCl₅, GaCl₃Very StrongHighly active, used in more challenging acylations.
ZnCl₂MildGood for highly activated and sensitive substrates where selectivity is crucial.[1]
Brønsted Acids (e.g., TfOH)VariesCan be used in some cases, especially with activated substrates.[1]

Workflow for Troubleshooting Polyacylation

Below is a logical workflow to diagnose and solve issues of polyacylation.

G Troubleshooting Polyacylation A Polyacylation Detected (e.g., by NMR, GC-MS) B Is the aromatic substrate highly activated? (-OH, -OR, etc.) A->B C Reduce Reactivity B->C Yes G Optimize Reaction B->G No D Lower Reaction Temperature (Start at 0°C or below) C->D E Use Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) C->E F Control Catalyst Stoichiometry (1:1 or substoichiometric) C->F H Monitor by TLC to determine optimal conditions D->H E->H F->H G->D G->F I Problem Solved: Mono-acylated Product H->I

Caption: A flowchart for diagnosing and resolving polyacylation in Friedel-Crafts reactions.

Experimental Protocols

General Protocol for Selective Mono-acylation of an Activated Arene

This protocol provides a general procedure for the acylation of a reactive aromatic compound, such as anisole, where polyacylation is a risk.

Materials:

  • Anisole (1.0 equivalent)

  • Acetyl chloride (AcCl, 1.0 equivalent)

  • Aluminum chloride (AlCl₃, 1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice and concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.0 equivalent) in anhydrous DCM.[1]

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.[1] This method of pre-complexing the acylating agent and catalyst is known as the Perrier addition procedure.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.[2]

  • Reaction Monitoring: After the addition is complete, monitor the reaction's progress by TLC. Allow the reaction to stir at 0 °C or warm slowly to room temperature until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1][2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation less common than polyalkylation in Friedel-Crafts reactions?

A1: The key difference lies in the electronic nature of the introduced group. In Friedel-Crafts alkylation, an alkyl group is added, which is electron-donating and activates the aromatic ring. This makes the mono-alkylated product more reactive than the starting material, promoting further alkylation.[3] In contrast, Friedel-Crafts acylation introduces an acyl group (a ketone), which is strongly electron-withdrawing. This deactivates the aromatic ring, making the mono-acylated product significantly less nucleophilic and thus less susceptible to a second electrophilic attack.[1][3][4][5]

G cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation A Benzene B Mono-alkylated Product (More Reactive) A->B + [R+] C Poly-alkylated Product B->C + [R+] D Benzene E Mono-acylated Product (Less Reactive) D->E + [RC=O+] F No Further Reaction E->F X

Caption: Comparison of reactivity in Friedel-Crafts Alkylation vs. Acylation.

Q2: Under what conditions does polyacylation become a significant problem?

A2: Polyacylation can become a significant side reaction primarily when the aromatic substrate is highly activated.[1] Aromatic compounds that contain potent electron-donating groups, such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) groups, can be nucleophilic enough to undergo a second acylation despite the deactivating effect of the first acyl group.[1] This issue is exacerbated by high concentrations of a strong Lewis acid catalyst or elevated reaction temperatures.[1]

Q3: Can I use an aromatic amine or a phenol directly in a Friedel-Crafts acylation?

A3: It is generally not advisable. Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react directly with the Lewis acid catalyst.[2] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid, forming a complex that strongly deactivates the ring and prevents the desired electrophilic aromatic substitution. For phenols, this can sometimes lead to O-acylation (Fries rearrangement) rather than the desired C-acylation. Protecting these functional groups before performing the Friedel-Crafts reaction is a common strategy.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common choices.[1] It is critical that the solvent is anhydrous (dry), as any moisture will react with and deactivate the Lewis acid catalyst.[2] Carbon disulfide (CS₂) is another traditional solvent, though its use is less common now due to its toxicity and flammability. Nitrobenzene can be used for less reactive substrates as it has a high boiling point, but it is itself a deactivated ring.

Q5: My reaction is not working at all. What are the most common reasons for a failed Friedel-Crafts acylation?

A5: The most common causes for a failed reaction are:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the substrate will prevent the reaction.

  • Catalyst Inactivity: The Lewis acid catalyst (especially AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate it.

  • Insufficient Catalyst: In acylation, the ketone product complexes with the Lewis acid. Therefore, at least a stoichiometric amount of the catalyst is required.[2]

  • Incompatible Functional Groups: As mentioned, substrates with -NH₂ or -OH groups can interfere with the catalyst.[2]

References

Technical Support Center: Removal of Aluminum Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove aluminum chloride from my reaction mixture? A1: Aluminum chloride is a strong Lewis acid and is often used in stoichiometric amounts.[1] Its removal is critical because:

  • It can form stable complexes with products, especially those containing carbonyl groups (ketones, esters), making purification difficult.[1][2]

  • Residual AlCl₃ can interfere with subsequent reaction steps or catalyze unwanted side reactions.[3]

  • Its presence can complicate product isolation and lead to lower yields and purity.[3]

  • Anhydrous AlCl₃ reacts violently with water and moisture, requiring careful handling during the workup procedure.[4][5]

Q2: What is the most common method for removing AlCl₃? A2: The most common method is quenching the reaction mixture by carefully adding it to ice or a cold, dilute acid solution (typically HCl).[6][7] This process hydrolyzes the aluminum chloride, converting it into water-soluble aluminum salts that can be separated from the organic product layer via extraction.[2]

Q3: What are the primary chemical transformations of AlCl₃ during an aqueous workup? A3: When anhydrous AlCl₃ reacts with water, it undergoes vigorous hydrolysis.[8][9]

  • With excess water , it forms the hexaaquaaluminum complex ion, [Al(H₂O)₆]³⁺, and chloride ions, resulting in an acidic solution.[8][10]

  • The [Al(H₂O)₆]³⁺ ion is itself acidic and can deprotonate water to form species like [Al(H₂O)₅OH]²⁺ and release hydronium ions (H₃O⁺).[10]

  • If the pH is not kept sufficiently acidic, gelatinous aluminum hydroxide, Al(OH)₃, will precipitate, often causing emulsions.[11]

  • In strongly basic conditions (e.g., adding NaOH), the amphoteric aluminum hydroxide redissolves to form the soluble tetrahydroxoaluminate ion, [Al(OH)₄]⁻.

Q4: What safety precautions are essential when quenching a reaction containing AlCl₃? A4: Safety is paramount due to the highly exothermic and hazardous nature of the quenching process.

  • Violent Reaction: Anhydrous AlCl₃ reacts violently with water, releasing significant heat and hydrogen chloride (HCl) gas.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a fire-retardant lab coat, and appropriate gloves (e.g., nitrile rubber).[4][12]

  • Ventilation: Perform the entire quenching and workup procedure in a well-ventilated fume hood.[12]

  • Controlled Quenching: Always add the reaction mixture slowly to a stirred mixture of crushed ice and/or dilute acid. Never add water directly to the anhydrous reaction mixture.[2][6] An ice bath should be used to manage the temperature.[2]

  • Waste Disposal: Dispose of aluminum-containing waste in accordance with local, state, and federal regulations for hazardous materials.[13][14]

Troubleshooting Guides

Problem: The quenching process is too vigorous and difficult to control.

  • Cause: The reaction between anhydrous AlCl₃ and water is extremely exothermic.[2] Adding the quenching agent too quickly or insufficient cooling can cause the solvent to boil, leading to a dangerous and uncontrolled reaction.

  • Solution:

    • Prepare a beaker with a large amount of crushed ice, often mixed with dilute hydrochloric acid.

    • Place this beaker in a secondary container (ice bath) for additional cooling.

    • Slowly and carefully pour the reaction mixture from your flask onto the vigorously stirred ice/acid mixture. This ensures the heat generated is immediately absorbed.

Problem: A thick, gelatinous precipitate or an inseparable emulsion forms during the workup.

  • Cause: This is typically due to the precipitation of aluminum hydroxide, Al(OH)₃. This occurs when the pH of the aqueous layer is not sufficiently acidic or basic to keep the aluminum species in solution.

  • Solutions:

    • Acidic Workup: Ensure the aqueous layer remains acidic (pH 1-2) by quenching with dilute HCl. This keeps the aluminum as the soluble [Al(H₂O)₆]³⁺ ion. If an emulsion has already formed, add more concentrated HCl to the separatory funnel and shake carefully.[15]

    • Basic Workup: If your product is stable to base, you can add a concentrated NaOH solution to the separatory funnel. This will dissolve the Al(OH)₃ precipitate by forming the soluble [Al(OH)₄]⁻ complex.[11][16]

    • Heating: Gently warming the mixture in a hot water bath can sometimes help break up the aluminum salts and resolve the emulsion, provided the product and solvent are stable at higher temperatures.[15]

Problem: The desired product seems to be trapped at the interface or in the aqueous layer.

  • Cause: In Friedel-Crafts acylations, the ketone product acts as a Lewis base and forms a strong complex with the AlCl₃ catalyst.[1] This complex must be fully hydrolyzed to release the free ketone into the organic layer.

  • Solution:

    • Ensure complete hydrolysis by quenching thoroughly with dilute acid.

    • After separation, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved or suspended product.[7]

    • Vigorous stirring or shaking during the quench and extraction is crucial to break up the aluminum-product complex.[2]

Problem: The final organic product contains residual aluminum.

  • Cause: Incomplete removal of water-soluble aluminum salts during the washing steps.

  • Solution:

    • After the initial extraction, wash the combined organic layers sequentially with dilute HCl, water, and finally a saturated NaCl solution (brine).

    • The brine wash helps to remove residual water and break up any remaining minor emulsions, facilitating a cleaner separation.

Data Presentation

Table 1: Comparison of Common Workup Methods for AlCl₃ Removal

Workup MethodDetailed ProcedureAdvantagesDisadvantages & Potential IssuesBest Suited For
Standard Acidic Quench Reaction mixture is slowly added to a stirred slurry of crushed ice and dilute HCl (1-3 M). The layers are separated, and the aqueous layer is extracted with an organic solvent.Effectively hydrolyzes the catalyst and product-catalyst complexes. Keeps aluminum salts soluble as [Al(H₂O)₆]³⁺.Can be highly exothermic if not controlled. Risk of emulsion formation if pH rises.General purpose, especially for acid-stable products like ketones from Friedel-Crafts acylations.
Basic Quench/Wash After an initial quench, a strong base (e.g., NaOH) is added to the aqueous layer until the Al(OH)₃ precipitate redissolves.Forms the soluble [Al(OH)₄]⁻ ion, which can effectively break stubborn emulsions.The product must be stable under strongly basic conditions. Not suitable for base-sensitive functional groups.Products that are stable in base and when stubborn Al(OH)₃ emulsions are a problem.
Filtration with Celite The quenched mixture containing the Al(OH)₃ precipitate is filtered through a pad of a filter aid like Celite before proceeding to extraction.Mechanically removes the solid precipitate. Avoids the need for strongly acidic or basic conditions after the initial quench.Can be slow. Product may be adsorbed onto the Celite pad, potentially lowering yield. Requires additional handling steps.Neutral or sensitive products where altering the pH significantly is undesirable.

Experimental Protocols

Protocol 1: Standard Acidic Workup for a Friedel-Crafts Acylation Reaction

  • Preparation: Prepare a beaker (large enough to hold at least 5 times the volume of your reaction mixture) containing a mixture of crushed ice and 1 M HCl. Place this beaker in an ice bath on a magnetic stir plate and begin stirring.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice/HCl slurry. The rate of addition should be controlled to keep the temperature of the slurry below 20 °C.[7]

  • Hydrolysis: Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure all aluminum complexes are fully hydrolyzed.[2] The initial color of the reaction mixture should fade, and a biphasic solution should form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the lower organic layer (assuming a dense solvent like dichloromethane).[2]

  • Re-extraction: Extract the aqueous layer with a fresh portion of the organic solvent (e.g., 2 x 20 mL) to recover any remaining product.[7]

  • Washing: Combine all organic layers in the separatory funnel. Wash sequentially with:

    • 1 M HCl

    • Deionized Water

    • Saturated NaHCO₃ solution (to neutralize excess acid; vent frequently to release CO₂).[2]

    • Saturated NaCl (brine) solution.

  • Drying and Isolation: Drain the final organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield the crude product.[7]

Visualizations

G cluster_workflow General Workflow for AlCl₃ Removal A Reaction Completion (Mixture contains Product, Solvent, AlCl₃) B Controlled Quenching (Slowly add to Ice / Dilute Acid) A->B C Hydrolysis & Complex Decomposition (Stir for 15-20 min) B->C D Liquid-Liquid Extraction (Separate Organic & Aqueous Layers) C->D E Wash Organic Layer (Acid, Water, Brine) D->E F Dry & Concentrate (Anhydrous MgSO₄ / Rotary Evaporation) E->F G Isolated Organic Product F->G

Caption: A standard experimental workflow for the removal of AlCl₃ catalyst post-reaction.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Near-Neutral Conditions (pH 4-9) cluster_basic Basic Conditions (pH > 10) AlCl3 Anhydrous AlCl₃ (in reaction mixture) Hexaaqua [Al(H₂O)₆]³⁺ (Soluble in Aqueous Layer) AlCl3->Hexaaqua + H₂O / H⁺ Hydroxide Al(OH)₃ (Insoluble Gelatinous Precipitate) Hexaaqua->Hydroxide + OH⁻ (insufficient H⁺) Hydroxide->Hexaaqua + H⁺ Aluminate [Al(OH)₄]⁻ (Soluble in Aqueous Layer) Hydroxide->Aluminate + OH⁻ Aluminate->Hydroxide + H⁺ (insufficient OH⁻)

Caption: The state of aluminum species during workup is highly dependent on pH.

References

Identifying impurities in the synthesis of 4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-4-oxobutanoic acids. The content focuses on identifying and characterizing impurities that may arise during the synthesis, primarily through the Friedel-Crafts acylation of arenes with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 4-aryl-4-oxobutanoic acids?

The most common impurities typically arise from the starting materials and side reactions during the Friedel-Crafts acylation. These can be categorized as:

  • Unreacted Starting Materials:

    • Arene (e.g., toluene, benzene)

    • Succinic anhydride

  • Isomeric Products:

    • When using substituted arenes, positional isomers can be formed. For example, in the acylation of toluene, both para- and ortho-substituted products (4-(p-tolyl)-4-oxobutanoic acid and 4-(o-tolyl)-4-oxobutanoic acid) are commonly formed.

  • Diacylation Products:

    • Although less common in acylation than alkylation due to the deactivating effect of the ketone group, diacylation can occur with highly activated aromatic rings, leading to the introduction of a second acyl group.

  • Byproducts from Succinic Anhydride:

    • Succinic acid can be present if the succinic anhydride has been exposed to moisture.

  • Solvent-Related Impurities:

    • Residual solvents used in the reaction or workup.

Q2: My reaction yield is low. What are the likely causes?

Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Any water in the reactants or glassware will deactivate it.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the product.

  • Deactivated Arene: If the aromatic ring has strongly electron-withdrawing groups, the reaction will be slow or may not proceed at all.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached.

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

Multiple spots on a TLC plate are a strong indication of a mixture of products. The most likely components are:

  • Desired Product: The 4-aryl-4-oxobutanoic acid.

  • Unreacted Arene: This will likely have a high Rf value.

  • Unreacted Succinic Anhydride/Succinic Acid: These are more polar and will have lower Rf values.

  • Isomeric Products: Ortho and para isomers will likely have similar but distinct Rf values.

Q4: How can I control the formation of isomeric impurities?

The ratio of ortho to para isomers is influenced by both steric and electronic effects, as well as reaction conditions.

  • Steric Hindrance: The bulkier acyl group generally favors substitution at the less sterically hindered para position.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. For instance, in some acylations, non-polar solvents may favor one isomer while polar solvents favor another.[1]

  • Catalyst: The choice and amount of Lewis acid can also play a role in the isomer distribution.

Troubleshooting Guide

This guide provides a systematic approach to identifying impurities based on common analytical techniques.

Problem: Unexpected Signals in the ¹H NMR Spectrum
Observed AnomalyProbable CauseSuggested Action
A singlet around 2.4 ppm (in CDCl₃)Unreacted succinic anhydride or succinic acid.Compare the spectrum with an authentic sample of succinic acid/anhydride. Perform an HPLC analysis.
An additional set of aromatic signals, often with different splitting patterns.Presence of an isomeric byproduct (e.g., the ortho isomer).Compare the chemical shifts and coupling constants with literature data for the suspected isomer. Use 2D NMR (COSY, HMBC) to confirm the connectivity. HPLC analysis can also separate the isomers.
A singlet around 2.3 ppm (when using toluene as the arene).Residual toluene.Check the integration of the signal relative to the product. Toluene is volatile and should be removed during workup and drying.
Problem: Unexpected Peaks in the HPLC Chromatogram
Observed AnomalyProbable CauseSuggested Action
A peak with a very short retention time.Succinic acid or other highly polar impurities.Spike the sample with a standard of succinic acid to confirm its identity.
A peak eluting close to the main product peak.An isomeric byproduct.Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution. Collect the fraction and analyze by MS and NMR to confirm the structure.
A late-eluting, broad peak.A diacylated product or other high molecular weight byproduct.Analyze the peak by LC-MS to determine the molecular weight.

Quantitative Data

Table 1: Regioselectivity in the Friedel-Crafts Acylation of Toluene with Succinic Anhydride

SolventCatalystTemperature (°C)para Isomer Yield (%)ortho Isomer Yield (%)Reference
None (Solvent-free)AlCl₃Room Temp95Minor[2]
BenzeneAlCl₃Reflux77-82Not reported[2]
DichloromethaneAlCl₃Not specified53Not reported[3]
1,2-DichloroethaneAlCl₃Not specified52Not reported[3]

Note: The formation of the ortho isomer is generally less favored due to steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of 4-(p-tolyl)-4-oxobutanoic Acid

This protocol is a representative example of a Friedel-Crafts acylation.

Materials:

  • Toluene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the apparatus in a fume hood. Ensure all glassware is dry.

  • To the three-necked flask, add succinic anhydride (0.1 mol) and anhydrous toluene (100 mL).

  • With vigorous stirring, carefully add anhydrous aluminum chloride (0.22 mol) in portions. The reaction is exothermic and will evolve HCl gas.

  • After the initial reaction subsides, heat the mixture to 60-70 °C and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by a mixture of concentrated HCl and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene and hexanes).

Protocol 2: HPLC Analysis of the Reaction Mixture

This protocol provides a starting point for the analysis of the reaction mixture to identify the product and impurities.

HPLC System and Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 10 mg of the crude reaction mixture and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Characterization of Impurities by Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry can be used to identify the molecular weight of volatile impurities and provide fragmentation patterns for structural elucidation.

General Fragmentation Patterns for 4-Aryl-4-Oxobutanoic Acids:

  • Molecular Ion Peak (M⁺): This peak will be present and corresponds to the molecular weight of the compound.

  • Acylium Ion: A prominent peak corresponding to the [ArCO]⁺ fragment is expected due to cleavage of the bond between the carbonyl group and the adjacent methylene group.

  • Loss of Water: A peak corresponding to [M-18]⁺ may be observed.

  • Loss of COOH: A peak corresponding to [M-45]⁺ can be seen due to the loss of the carboxyl group.[4]

  • Aromatic Fragment: A peak corresponding to the aryl group [Ar]⁺ will likely be present.

Protocol 4: Characterization of Impurities by NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for identifying isomeric and other structural impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃) for 4-(p-tolyl)-4-oxobutanoic Acid:

  • Aromatic Protons: Two doublets in the range of 7.2-7.9 ppm.

  • Methylene Protons (adjacent to carbonyl): A triplet around 3.2 ppm.

  • Methylene Protons (adjacent to carboxyl): A triplet around 2.8 ppm.

  • Methyl Protons: A singlet around 2.4 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically above 10 ppm.

Expected ¹H NMR Chemical Shifts (in CDCl₃) for the ortho-isomer, 4-(o-tolyl)-4-oxobutanoic Acid:

  • Aromatic Protons: A more complex multiplet in the aromatic region compared to the para-isomer.

  • Methylene and Methyl Protons: Similar chemical shifts to the para-isomer, but may be slightly shifted.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification Arene Arene Reaction Friedel-Crafts Acylation Arene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction LewisAcid Lewis Acid (AlCl3) LewisAcid->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct TLC TLC Analysis CrudeProduct->TLC HPLC HPLC Analysis CrudeProduct->HPLC IdentifiedImpurities Identified Impurities NMR NMR Spectroscopy HPLC->NMR Fraction Collection MS Mass Spectrometry HPLC->MS Fraction Collection NMR->IdentifiedImpurities MS->IdentifiedImpurities Troubleshooting_Tree cluster_low_yield Low Yield Causes cluster_multiple_products Multiple Products Causes cluster_nmr_issues Unexpected NMR Signal Causes Problem Problem Observed LowYield Low Yield Problem->LowYield MultipleProducts Multiple Products (TLC/HPLC) Problem->MultipleProducts UnexpectedNMR Unexpected NMR Signals Problem->UnexpectedNMR Catalyst Catalyst Inactive/Insufficient LowYield->Catalyst DeactivatedArene Deactivated Arene LowYield->DeactivatedArene LowTemp Low Temperature LowYield->LowTemp Isomers Isomer Formation MultipleProducts->Isomers UnreactedSM Unreacted Starting Materials MultipleProducts->UnreactedSM Diacylation Diacylation MultipleProducts->Diacylation IsomerSignals Isomeric Impurity UnexpectedNMR->IsomerSignals SMSignals Starting Material Residue UnexpectedNMR->SMSignals SolventSignal Residual Solvent UnexpectedNMR->SolventSignal

References

Improving solubility of reagents in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the solubility of reagents in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Q1: My Friedel-Crafts acylation is giving a low yield or failing completely. Could reagent solubility be the issue?

A1: Yes, poor solubility of either the aromatic substrate or the acylating agent in the reaction solvent is a common reason for low yields or reaction failure. If the reagents are not sufficiently dissolved, the reaction kinetics will be very slow, or the reaction may not proceed at all. It is crucial to ensure that both the aromatic compound and the acylating agent are soluble in the chosen solvent under the reaction conditions.

Q2: How do I choose an appropriate solvent to ensure good solubility of my reagents?

A2: The choice of solvent is critical. An ideal solvent should:

  • Dissolve both the aromatic substrate and the acylating agent.

  • Be inert to the reaction conditions and the Lewis acid catalyst.

  • Have a suitable boiling point for the desired reaction temperature.

Commonly used solvents include dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene, and 1,2-dichloroethane.[1] For substrates with poor solubility in these solvents, consider alternative approaches such as using a co-solvent or exploring "greener" options like deep eutectic solvents (DES) or ionic liquids, which can offer different solubility profiles.[2]

Q3: I am observing a heterogeneous mixture (undissolved solids) even after adding the solvent. What should I do?

A3: If you observe undissolved material, you can try the following troubleshooting steps:

  • Increase the solvent volume: This is the simplest approach, but be mindful of potential dilution effects on the reaction rate.

  • Gentle heating: For some reactions, gentle warming can help dissolve the reagents. However, be cautious as this can also lead to unwanted side reactions or decomposition, especially with sensitive substrates. The reaction between the Lewis acid and the acyl chloride is often highly exothermic.[3]

  • Change the solvent: If one solvent doesn't work, another with a different polarity might be more effective. Refer to the solubility data table below for guidance.

  • Use a co-solvent system: Adding a small amount of a co-solvent in which the reagent is highly soluble can sometimes be effective.

  • Consider alternative reaction media: As mentioned, deep eutectic solvents or ionic liquids can be excellent alternatives for dissolving challenging substrates.[2]

Q4: My aromatic substrate is a solid with very low solubility in common organic solvents. What are my options?

A4: For solid substrates with low solubility, consider the following:

  • Solvent screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one.

  • Elevated temperature: Running the reaction at a higher temperature (if the substrate and product are stable) can increase solubility.

  • Solvent-free conditions: In some cases, reactions can be run neat (without a solvent), especially if one of the reactants is a liquid.[4]

  • Deep Eutectic Solvents (DES): These are mixtures of Lewis or Brønsted acids and bases which form a liquid at a lower temperature than the individual components. A DES can act as both the solvent and the catalyst, and can be very effective at dissolving a wide range of organic compounds.[2]

Q5: Can the Lewis acid catalyst affect the solubility of the reagents?

A5: Yes, the Lewis acid (e.g., AlCl₃) forms a complex with the acylating agent to generate the reactive acylium ion. This complex may have different solubility characteristics than the acylating agent alone. In Friedel-Crafts acylation, the ketone product also forms a stable complex with the Lewis acid, which can sometimes precipitate out of solution, driving the reaction to completion.[5] It's important to use a stoichiometric amount of the Lewis acid to account for this complexation.[5]

Data Presentation

The following table summarizes the solubility of common Friedel-Crafts reagents in various solvents. Note that much of the available data is qualitative.

ReagentSolventSolubilityReference(s)
Acyl Chlorides
Acetyl ChlorideDichloromethaneMiscible[6][7]
BenzeneMiscible[6]
ChloroformMiscible[6]
EtherMiscible[6]
Glacial Acetic AcidMiscible[6]
Petroleum EtherMiscible[6]
Benzoyl ChlorideEtherSoluble[2][8]
ChloroformSoluble[2][8]
BenzeneSoluble[2][8]
Carbon DisulfideSoluble[2][8][9]
AlcoholsReacts[8][9]
WaterDecomposes[2][8][9]
2-chloro-2,2-diphenyl-acetyl chlorideDichloromethaneMore soluble[10]
BenzeneMore soluble[10]
EtherMore soluble[10]
WaterLow solubility[10]
Aromatic Substrates
AnisoleDichloromethaneSoluble[11]
AcetoneSoluble[12][13]
EtherSoluble[12][13]
BenzeneSoluble[12][13]
ChloroformSoluble[12]
Water0.01 g/100 mL at 25°C[12]
TolueneWaterLow solubility[14]
NitrobenzeneEthanolSoluble[15]
EtherSoluble[15]
BenzeneSoluble[15]
Water1.8 g/L at 25°C[15]
4-NitrotolueneAlcoholSoluble[16]
BenzeneSoluble[16]
EtherSoluble[16]
ChloroformSoluble[16]
AcetoneSoluble[16]
Water442 mg/L at 30°C[16]

Experimental Protocols

Protocol 1: Classic Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes a standard method for the acylation of anisole using acetyl chloride and aluminum chloride in dichloromethane.[3][17]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl (aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension at 0°C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 0.5 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Green Friedel-Crafts Acylation using a Deep Eutectic Solvent

This protocol utilizes a deep eutectic solvent (DES) as both the catalyst and the solvent, offering a more environmentally friendly alternative.[2]

Materials:

  • Aromatic substrate (e.g., anisole, indole)

  • Acid anhydride (e.g., propionic anhydride)

  • Choline chloride

  • Zinc chloride (ZnCl₂)

  • Microwave reactor

  • Ethyl acetate

  • Deionized water

Procedure:

  • Preparation of the Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃):

    • In a beaker, mix choline chloride (1 equivalent) and zinc chloride (3 equivalents).

    • Heat the mixture at 100°C with stirring until a clear, colorless liquid is formed.

  • Reaction:

    • In a microwave reactor vial, add the aromatic substrate (1 mmol), the acid anhydride (1 mmol), and the prepared [CholineCl][ZnCl₂]₃ (as the solvent and catalyst).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 5-10 minutes.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate to the reaction mixture and stir.

    • Wash the organic layer with deionized water.

    • Separate the organic layer.

  • Purification and Catalyst Recycling:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

    • The DES can be recovered by removing the water under vacuum and reused for subsequent reactions.

Mandatory Visualization

Friedel_Crafts_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Start Reagents Select Aromatic Substrate & Acylating Agent Start->Reagents Solvent Choose Appropriate Solvent Reagents->Solvent Setup Assemble Dry Glassware under Inert Atmosphere Solvent->Setup Add_Catalyst Add Lewis Acid Catalyst Setup->Add_Catalyst Cooling Cool to 0°C Add_Catalyst->Cooling Add_Acyl Slowly Add Acylating Agent Cooling->Add_Acyl Add_Substrate Add Aromatic Substrate Add_Acyl->Add_Substrate Reaction_Stir Stir at Room Temperature Add_Substrate->Reaction_Stir Monitor Monitor by TLC Reaction_Stir->Monitor Quench Quench Reaction with Acid/Ice Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify Product (Chromatography/Recrystallization) Evaporate->Purify End End Purify->End

Caption: Experimental workflow for a classic Friedel-Crafts acylation.

Solubility_Troubleshooting Start Low Yield or Reaction Failure Check_Solubility Are Reagents Fully Dissolved? Start->Check_Solubility Increase_Solvent Increase Solvent Volume Check_Solubility->Increase_Solvent No Success Improved Solubility & Reaction Outcome Check_Solubility->Success Yes Increase_Solvent->Check_Solubility Re-evaluate Change_Solvent Select a Different Solvent Increase_Solvent->Change_Solvent Still Insoluble Change_Solvent->Check_Solubility Re-evaluate Use_Cosolvent Add a Co-solvent Change_Solvent->Use_Cosolvent Still Insoluble Use_Cosolvent->Check_Solubility Re-evaluate Alternative_Media Use Deep Eutectic Solvent or Ionic Liquid Use_Cosolvent->Alternative_Media Still Insoluble Alternative_Media->Success Failure Still Poor Solubility Alternative_Media->Failure

Caption: Troubleshooting logic for reagent solubility issues.

References

Minimizing ortho-isomer formation in Friedel-Crafts acylation of substituted toluenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the ortho-isomer during Friedel-Crafts acylation of substituted toluenes, thereby maximizing the yield of the desired para-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the para-isomer typically the major product in the Friedel-Crafts acylation of toluene and its derivatives?

A1: The substitution pattern in the Friedel-Crafts acylation of substituted toluenes is primarily governed by steric hindrance. The alkyl group on the toluene ring, along with the incoming acyl group complexed with the Lewis acid catalyst, creates significant steric bulk. This bulkiness hinders the electrophilic attack at the ortho position, which is adjacent to the existing alkyl group. Consequently, the less sterically hindered para position is the favored site of acylation.

Q2: What are the key factors that influence the ortho/para isomer ratio in this reaction?

A2: The regioselectivity of the Friedel-Crafts acylation of substituted toluenes is influenced by several factors:

  • Choice of Catalyst: The type and amount of Lewis acid catalyst can impact the isomer ratio. Zeolites and other solid acid catalysts are known to enhance para-selectivity.[1]

  • Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction and, consequently, the isomer distribution. Non-polar solvents often favor the kinetically controlled product.[2]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in this case is often the para-isomer.[2]

  • Steric Bulk of Reactants: Increasing the steric bulk of either the substituent on the toluene ring or the acylating agent will further disfavor substitution at the ortho position.[3]

Q3: Can the choice of acylating agent affect the ortho/para ratio?

A3: Yes, the structure of the acylating agent plays a role. A bulkier acylating agent (e.g., using pivaloyl chloride instead of acetyl chloride) will experience greater steric repulsion at the ortho position, leading to a higher proportion of the para-isomer.

Q4: Are there catalyst systems that are particularly effective for maximizing para-selectivity?

A4: Yes, heterogeneous catalysts, particularly zeolites such as H-ZSM-5, H-beta, and CeNaY, have demonstrated high para-selectivity in the acylation of toluene and its derivatives.[1][4] These catalysts are believed to exert shape-selective control, where the transition state leading to the para-isomer fits more favorably within the catalyst's pore structure.

Troubleshooting Guide: Excessive Ortho-Isomer Formation

Issue: My Friedel-Crafts acylation of a substituted toluene is producing a higher than desired amount of the ortho-isomer.

This section provides a systematic approach to troubleshoot and minimize the formation of the unwanted ortho-isomer.

Potential Cause Suggested Solution Rationale
High Reaction Temperature Maintain a low reaction temperature, typically between 0 °C and room temperature. An ice bath is recommended during the addition of reagents.[2]Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer.
Polar Solvent Usage If applicable to your substrate's solubility, consider using a less polar or non-polar solvent such as carbon disulfide or dichloromethane.[2]Non-polar solvents can favor the formation of the kinetically controlled para-product.
Choice of Lewis Acid Catalyst If using a highly active Lewis acid like AlCl₃, consider switching to a milder one or employing a shape-selective solid acid catalyst like a zeolite (e.g., H-ZSM-5).[1]Zeolites can sterically disfavor the formation of the bulkier ortho-transition state within their pores, thus enhancing para-selectivity.
Insufficient Steric Hindrance If your protocol allows, use a bulkier acylating agent.Increasing the size of the electrophile will amplify the steric clash at the ortho position, making the para attack even more favorable.
Reaction Monitoring and Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[5]Prolonged reaction times, especially at elevated temperatures, could potentially lead to isomerization, although this is less common in acylation than alkylation.

Data on Isomer Distribution

The following table summarizes reported isomer distributions for the Friedel-Crafts acylation of toluene under various conditions to highlight the impact of different parameters on regioselectivity.

SubstrateAcylating AgentCatalystSolventTemperature (°C)para%ortho%meta%Reference
TolueneBenzoyl chlorideAlCl₃Nitrobenzene2591.77.21.1[3]
TolueneOctanoic acidCeNaY zeolite-15094--
TolueneAcetyl chlorideH-ZSM-5Vapor phase18088.3--[1]

Detailed Experimental Protocol for Maximizing Para-Selectivity

This protocol is a synthesis of best practices for achieving high para-selectivity in the acylation of toluene with acetyl chloride.

Objective: To synthesize 4-methylacetophenone with minimal formation of 2-methylacetophenone.

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas bubbler. Ensure all glassware is scrupulously dry.[6]

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[6]

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.[6]

  • Acylating Agent Addition: Add anhydrous acetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature at 0 °C.[6]

  • Substrate Addition: In the dropping funnel, prepare a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 5 °C.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC or by taking aliquots for GC-MS analysis.[5]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[6]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the ortho/para isomer ratio and by ¹H NMR to confirm the structure.[5][7]

  • Purification: Purify the product by distillation or column chromatography if necessary.

Visualizing the Workflow and Influencing Factors

Below are diagrams generated using Graphviz to illustrate the experimental workflow and the key relationships for minimizing ortho-isomer formation.

experimental_workflow setup 1. Apparatus Setup (Dry, Inert Atmosphere) reagents 2. Reagent Addition (Catalyst, Solvent, Acylating Agent) setup->reagents cooling 3. Cooling to 0 °C reagents->cooling substrate_add 4. Slow Substrate Addition (at 0-5 °C) cooling->substrate_add reaction 5. Reaction at 0 °C (Monitor Progress) substrate_add->reaction quench 6. Quenching (Ice/HCl) reaction->quench workup 7. Work-up & Extraction quench->workup analysis 8. Analysis (GC-MS for o/p ratio) workup->analysis purification 9. Purification analysis->purification

Caption: Experimental workflow for para-selective Friedel-Crafts acylation.

logical_relationships cluster_factors Influencing Factors ortho Ortho-Isomer Formation para Para-Isomer Formation temp Low Temperature temp->ortho Disfavors temp->para Favors solvent Non-polar Solvent solvent->ortho Disfavors solvent->para Favors catalyst Shape-Selective Catalyst (e.g., Zeolite) catalyst->ortho Strongly Disfavors catalyst->para Strongly Favors sterics Bulky Reactants sterics->ortho Strongly Disfavors sterics->para Strongly Favors

Caption: Factors influencing the minimization of ortho-isomer formation.

References

Validation & Comparative

Characterization of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, a key intermediate in various synthetic pathways, is paramount for ensuring the quality, efficacy, and safety of end products in drug development and chemical research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While HPLC-MS is a powerful and widely used technique, other methods offer distinct advantages for specific applications.

Technique Principle Advantages Disadvantages Typical Application
HPLC-MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight and structural information.[1][2]Higher equipment cost, potential for matrix effects.[3]Quantification and identification of trace levels in complex matrices.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance of the analyte.Lower cost, robust and widely available.[4]Lower sensitivity and selectivity compared to MS, requires a chromophore.[5]Routine purity analysis and quantification of major components.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometry detection.Excellent for volatile and semi-volatile compounds.[1]Requires derivatization for non-volatile compounds like keto acids, which can be time-consuming.[6][7]Analysis of volatile impurities or after derivatization.
Ion Chromatography (IC) Separation of ions based on their interaction with a stationary phase.Effective for the analysis of multiple organic and inorganic ions simultaneously.[4]Can be affected by the sample matrix, may have lower reproducibility.[3]Analysis of ionic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation.Lower sensitivity compared to MS, not ideal for quantification of trace components.Structural confirmation and identification of unknown impurities.[8]

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific matrices and instrumentation.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to the desired concentration range for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6230B TOF LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 50-500.

Quantitative Data Summary

The following table presents typical performance characteristics for the HPLC-MS analysis of keto acids, which can be expected for this compound.

Parameter HPLC-MS HPLC-UV GC-MS (with derivatization)
Linearity (R²) > 0.998[6]> 0.995> 0.997[9]
Limit of Quantification (LOQ) 0.1 - 10 µmol/L[6]0.007–1.737 µg∙mL⁻¹[3]0.01–0.25 μM[9]
Recovery (%) 96 - 109[9]95 - 10590 - 110
Precision (RSD %) < 5%[9]< 5%< 10%

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting start Weighing & Dissolution dilution Serial Dilution start->dilution filtration Filtration (0.22 µm) dilution->filtration hplc_ms HPLC-MS Analysis filtration->hplc_ms hplc_uv HPLC-UV Analysis filtration->hplc_uv gc_ms GC-MS Analysis (with Derivatization) filtration->gc_ms data_acq Data Acquisition hplc_ms->data_acq hplc_uv->data_acq gc_ms->data_acq quant Quantification & Purity Assessment data_acq->quant report Final Report quant->report

References

A Comparative Analysis of Friedel-Crafts Acylation: 3-Fluorotoluene vs. Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-fluorotoluene and toluene in Friedel-Crafts acylation, a cornerstone of synthetic organic chemistry for the formation of aryl ketones. This comparison is crucial for professionals in drug development and chemical synthesis, where understanding the electronic and steric effects of substituents on reaction outcomes is paramount for designing efficient synthetic routes.

Theoretical Framework: Substituent Effects on Reactivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. The reactivity of the aromatic ring is governed by the electronic properties of its substituents.

  • Toluene: The methyl group (-CH₃) is an activating group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. The methyl group is an ortho, para-director.

  • 3-Fluorotoluene: This molecule presents a more complex scenario with two competing electronic effects from its substituents:

    • Methyl Group (-CH₃): As in toluene, the methyl group is activating and ortho, para-directing.

    • Fluorine Atom (-F): The fluorine atom exhibits a dual nature. It is highly electronegative, withdrawing electron density from the ring via a strong -I (inductive) effect, which deactivates the ring. Conversely, it possesses lone pairs of electrons that can be donated to the ring through a +R (resonance) effect, which activates the ring, particularly at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation of the ring compared to benzene. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

The interplay of these effects dictates the overall reactivity and regioselectivity of the acylation reaction. The following diagram illustrates the logical relationship of these substituent effects.

G Substituent Effects on Friedel-Crafts Acylation cluster_toluene Toluene Substituent cluster_fluorotoluene 3-Fluorotoluene Substituents Toluene Toluene Methyl_T Methyl Group (-CH3) Activating (+I, Hyperconjugation) Fluorotoluene 3-Fluorotoluene Methyl_F Methyl Group (-CH3) Activating (+I, Hyperconjugation) Fluorine_F Fluorine (-F) Deactivating (-I > +R) Reactivity Overall Reactivity Regioselectivity Regioselectivity (Product Isomers) Methyl_T->Reactivity Increases Methyl_T->Regioselectivity Ortho, Para-directing Methyl_F->Reactivity Increases Methyl_F->Regioselectivity Ortho, Para-directing Fluorine_F->Reactivity Decreases Fluorine_F->Regioselectivity Ortho, Para-directing

Caption: Logical flow of substituent effects on reactivity and regioselectivity.

Comparative Reactivity and Product Distribution

Data Presentation

The following table summarizes the expected outcomes for the Friedel-Crafts acylation of toluene and 3-fluorotoluene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

FeatureToluene3-FluorotolueneRationale
Relative Reactivity HigherLowerThe activating methyl group in toluene enhances reactivity. In 3-fluorotoluene, the deactivating inductive effect of the fluorine atom reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive than toluene.
Major Product(s) 4-Methylacetophenone2-Fluoro-4-methylacetophenone and 4-Fluoro-2-methylacetophenoneBoth the methyl and fluoro groups are ortho, para-directors. In toluene, acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.[1] In 3-fluorotoluene, the directing effects of both substituents must be considered, leading to a mixture of isomers. The positions ortho and para to the activating methyl group are favored.
Expected Yield Good to ExcellentModerate to GoodDue to the deactivating effect of the fluorine atom, the reaction rate for 3-fluorotoluene is expected to be slower, potentially leading to lower yields under identical reaction times and conditions compared to toluene.
Product Isomer Distribution Predominantly para isomer (>95%)A mixture of isomers is expected. The major isomers would be those where acylation occurs at positions activated by the methyl group and not sterically hindered.The strong para-directing effect of the methyl group in toluene is well-established. For 3-fluorotoluene, the directing groups will lead to substitution at positions 2, 4, and 6. Steric hindrance from the methyl and fluoro groups will influence the final isomer ratio.

Note: The quantitative values for yield and isomer distribution for 3-fluorotoluene are predictive and require experimental verification for specific reaction conditions.

Experimental Protocols

The following is a general experimental protocol for the Friedel-Crafts acylation of an aromatic substrate. This can be adapted for both toluene and 3-fluorotoluene.

Experimental Workflow

G General Experimental Workflow for Friedel-Crafts Acylation A Setup and Reagent Preparation B Reaction A->B Dropwise addition of reactants at 0-5 °C C Quenching B->C Pouring reaction mixture onto ice/HCl D Work-up and Extraction C->D Separation of organic layer, washing, and drying E Purification D->E Distillation or Chromatography F Analysis E->F NMR, GC-MS, IR

Caption: A generalized workflow for a Friedel-Crafts acylation experiment.

Detailed Methodology (Adapted for Acetylation)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The entire apparatus is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) is suspended in a dry solvent (e.g., dichloromethane or carbon disulfide) in the reaction flask and cooled to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ while maintaining the temperature at 0-5 °C. The mixture is stirred for a further 15-30 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: Toluene or 3-fluorotoluene (1.0 equivalent) is dissolved in the dry solvent and added dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-3 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane, 2 x 50 mL). The combined organic layers are washed successively with water, a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure aryl ketone.

  • Analysis: The structure and purity of the product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Conclusion

In Friedel-Crafts acylation, toluene is expected to be significantly more reactive than 3-fluorotoluene . This is a direct consequence of the electron-donating nature of the methyl group in toluene, which activates the aromatic ring towards electrophilic attack. In contrast, the strong inductive electron-withdrawing effect of the fluorine atom in 3-fluorotoluene deactivates the ring, thereby reducing its reactivity.

Regarding regioselectivity, the acylation of toluene predominantly yields the para-substituted product due to steric hindrance at the ortho positions. For 3-fluorotoluene, a mixture of isomers is anticipated, with the positions activated by the methyl group and least sterically hindered being the most likely sites of acylation.

For professionals in drug development and synthetic chemistry, the choice between these two substrates will depend on the desired product and the acceptable reaction conditions. While toluene offers higher reactivity and potentially higher yields, 3-fluorotoluene provides a route to fluorinated aryl ketones, which are valuable synthons in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability and binding affinity. The lower reactivity of 3-fluorotoluene may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to toluene. Experimental validation is recommended to determine the optimal conditions and product distribution for the acylation of 3-fluorotoluene for any specific application.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic properties of 4-phenyl-4-oxobutanoic acid and its fluorinated counterpart, 4-(4-fluorophenyl)-4-oxobutanoic acid, reveals distinct electronic effects of the fluorine substituent. This guide provides a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, supported by experimental data and protocols, offering valuable insights for researchers in drug discovery and materials science.

The introduction of a fluorine atom onto the aryl ring of 4-aryl-4-oxobutanoic acids significantly alters the electron distribution within the molecule, leading to observable shifts in their spectroscopic signatures. These changes provide a powerful tool for understanding the structure-activity relationships of this class of compounds, which have garnered interest for their potential anti-inflammatory and antimicrobial activities. Their therapeutic effects are often attributed to the inhibition of the cyclooxygenase (COX) enzyme, a key player in the prostaglandin synthesis pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-phenyl-4-oxobutanoic acid and 4-(4-fluorophenyl)-4-oxobutanoic acid, highlighting the influence of the fluorine atom.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Phenyl-4-oxobutanoic Acid 7.98 - 7.95m2H, Ar-H (ortho to C=O)
7.61 - 7.56m1H, Ar-H (para to C=O)
7.49 - 7.45m2H, Ar-H (meta to C=O)
3.28t, J = 6.6 Hz2H, -CH₂-C=O
2.82t, J = 6.6 Hz2H, -CH₂-COOH
4-(4-Fluorophenyl)-4-oxobutanoic Acid 8.03 - 7.98m2H, Ar-H (ortho to C=O)
7.18 - 7.12m2H, Ar-H (meta to C=O)
3.29t, J = 6.4 Hz2H, -CH₂-C=O
2.81t, J = 6.4 Hz2H, -CH₂-COOH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
4-Phenyl-4-oxobutanoic Acid 197.8C=O (ketone)
178.5C=O (acid)
136.6Ar-C (ipso to C=O)
133.4Ar-C (para to C=O)
128.7Ar-C (meta to C=O)
128.1Ar-C (ortho to C=O)
33.7-CH₂-C=O
28.2-CH₂-COOH
4-(4-Fluorophenyl)-4-oxobutanoic Acid 196.3C=O (ketone)
178.3C=O (acid)
165.9 (d, ¹JCF = 254 Hz)Ar-C (para to C=O, C-F)
133.2 (d, ⁴JCF = 3 Hz)Ar-C (ipso to C=O)
130.8 (d, ³JCF = 9 Hz)Ar-C (ortho to C=O)
115.8 (d, ²JCF = 22 Hz)Ar-C (meta to C=O)
33.6-CH₂-C=O
28.1-CH₂-COOH

Table 3: ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

CompoundChemical Shift (δ, ppm)
4-(4-Fluorophenyl)-4-oxobutanoic Acid -105.6

Table 4: Infrared (IR) Spectral Data (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
4-Phenyl-4-oxobutanoic Acid ~3300-2500 (broad)O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1685C=O stretch (ketone)
4-(4-Fluorophenyl)-4-oxobutanoic Acid 3375-2500 (broad)O-H stretch (carboxylic acid)
1713C=O stretch (carboxylic acid)
1684C=O stretch (ketone)

Table 5: Ultraviolet-Visible (UV-Vis) Spectral Data (Ethanol)

Compoundλmax (nm)
4-Phenyl-4-oxobutanoic Acid ~242, ~278
4-(4-Fluorophenyl)-4-oxobutanoic Acid 251

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, no external standard was used.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 1 x 10⁻⁴ M. The spectra were scanned over a wavelength range of 200-400 nm.

Analysis and Interpretation

The spectroscopic data reveals the distinct electronic influence of the fluorine atom. In the ¹H NMR spectrum, the aromatic protons of the fluorinated compound show a more complex splitting pattern and a downfield shift for the protons ortho to the carbonyl group, indicative of the electron-withdrawing nature of fluorine.

The ¹³C NMR spectrum provides a clearer picture of this electronic effect. The carbon atom directly attached to the fluorine atom in 4-(4-fluorophenyl)-4-oxobutanoic acid exhibits a large carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent, as evidenced by smaller C-F coupling constants.

The IR spectra of both compounds are dominated by the characteristic broad O-H stretching of the carboxylic acid and the two distinct C=O stretching vibrations for the ketone and carboxylic acid functionalities. The positions of these carbonyl bands are very similar, suggesting that the fluorine substitution has a minor effect on the vibrational frequencies of these groups.

In the UV-Vis spectra, the fluorinated compound exhibits a bathochromic shift (a shift to longer wavelength) of the primary absorption band compared to its non-fluorinated counterpart. This is likely due to the influence of the fluorine atom on the electronic transitions within the aromatic chromophore.

Biological Activity and Signaling Pathway

4-Aryl-4-oxobutanoic acids have been investigated for their anti-inflammatory properties, which are believed to stem from their ability to inhibit the cyclooxygenase (COX) enzymes. COX enzymes are central to the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX, these compounds prevent the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H₂ (PGH₂) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Aryl_Oxobutanoic_Acid 4-Aryl-4-oxobutanoic Acid (e.g., Fluorinated/Non-fluorinated) Aryl_Oxobutanoic_Acid->COX_Enzyme Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway.

The diagram above illustrates the mechanism of action. Arachidonic acid is converted by the COX enzyme into prostaglandin H₂, which is then further metabolized to produce various prostaglandins that mediate inflammatory responses. 4-Aryl-4-oxobutanoic acids act as inhibitors of the COX enzyme, thereby blocking this pathway and reducing inflammation.

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of these compounds is outlined below.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Aromatic Aromatic Compound (Benzene or Fluorobenzene) Friedel_Crafts Friedel-Crafts Acylation Aromatic->Friedel_Crafts Succinic Succinic Anhydride Succinic->Friedel_Crafts Acid 4-Aryl-4-oxobutanoic Acid Friedel_Crafts->Acid NMR NMR (¹H, ¹³C, ¹⁹F) Acid->NMR IR IR Acid->IR UV_Vis UV-Vis Acid->UV_Vis

Caption: Synthesis and Analysis Workflow.

The synthesis of 4-aryl-4-oxobutanoic acids is typically achieved through a Friedel-Crafts acylation of an aromatic compound (benzene or a substituted benzene) with succinic anhydride. Following synthesis and purification, the compounds are subjected to a suite of spectroscopic techniques to confirm their structure and investigate their electronic properties.

A Comparative Analysis of the Biological Activities of 4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 4-oxobutanoic acid derivatives, supported by experimental data. The unique bifunctional nature of the 4-oxobutanoic acid core, featuring both an aldehyde and a carboxylic acid, serves as a versatile scaffold for developing novel therapeutic agents.[1] Derivatives have shown a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of selected 4-oxobutanoic acid derivatives to facilitate a comparative analysis of their structure-activity relationships.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Derivatives

The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are presented below.

Derivative ClassCompound ID/NameCancer Cell LineIC50 (µM)Reference
Tetrazole-Isoxazoline Hybrids4hA549 (Lung Carcinoma)1.51[2]
4iA549 (Lung Carcinoma)1.49[2]
4hMDA-MB-231 (Breast Adenocarcinoma)2.83[2]
4-Aryl-2,4-dioxobutanoic Acid Palladium(II) Complexes3AHeLa (Cervical Cancer)Similar to Cisplatin[3]
3AMDA-MB-231 (Breast Adenocarcinoma)Similar to Cisplatin[3]
3AMRC-5 (Normal Lung Fibroblasts)> 100[3]
2'-Hydroxy-4'-alkoxy Chalcones3aPC-3 (Prostate Cancer)8.08 - 13.75[4]
3bPC-3 (Prostate Cancer)8.08 - 13.75[4]
3cPC-3 (Prostate Cancer)8.08 - 13.75[4]
3a, 3b, 3cBJ (Normal Fibroblasts)No effect[4]
Prenylated Chalcones12MCF-7 (Breast Cancer)4.19[5]
13MCF-7 (Breast Cancer)3.30[5]
12ZR-75-1 (Breast Cancer)9.40[5]
13ZR-75-1 (Breast Cancer)8.75[5]
12MDA-MB-231 (Breast Cancer)6.12[5]
13MDA-MB-231 (Breast Cancer)18.10[5]
12MCF-10F (Normal Breast Epithelial)95.76[5]
13MCF-10F (Normal Breast Epithelial)95.11[5]
Table 2: Anti-inflammatory Activity of 4-Oxobutanoic Acid Derivatives

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit inflammatory mediators.

Derivative ClassCompound ID/NameAssayIC50 (µM)Reference
Pyridazinone Derivatives4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one)PDE4B Inhibition0.251[6]
Usnic Acid-Triazole HybridsVariousTNF-α Inhibition1.40 - 5.70[7]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acidHDMPPANitric Oxide Production in BV2 Microglia-[8]
2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid(+)-KE-298Rat Adjuvant ArthritisStronger than (-)-KE-298[3]
Table 3: Antimicrobial Activity of 4-Oxobutanoic Acid Derivatives

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassCompound ID/NameMicroorganismMIC (µg/mL)Reference
Thiazolidinone-Pentanoic Acid Hybrids4a-4hStaphylococcus aureus KCTC 5034[9]
4a-4hStaphylococcus aureus KCTC 2098 - 64[9]
4c, 4d, 4e, 4fMultidrug-resistant S. aureus (MRSA)2[10]
Carbazole DerivativesVariousStaphylococcus aureus32
VariousStaphylococcus epidermidis32
VariousEscherichia coli>64
VariousPseudomonas aeruginosa>64

Key Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some 4-oxobutanoic acid derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the canonical pathway and the potential points of inhibition by 4-oxobutanoic acid analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Derivative 4-Oxobutanoic Acid Derivative Derivative->PI3K Inhibits? Derivative->AKT Inhibits? Derivative->mTORC1 Inhibits?

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by derivatives.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.

General Experimental Workflow for Drug Discovery

The discovery and development of new therapeutic agents from 4-oxobutanoic acid derivatives typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Evaluation Start Starting Materials (e.g., Substituted Aniline, Succinic Anhydride) Synthesis Synthesis of 4-Oxobutanoic Acid Derivative Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies (e.g., Western Blot) Lead->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Tox Toxicology Studies InVivo->Tox

Caption: A general workflow for the synthesis and evaluation of 4-oxobutanoic acid derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-oxobutanoic acid derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 4-oxobutanoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-oxobutanoic acid derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Protocol 2: Broth Microdilution Method for Antimicrobial MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 4-oxobutanoic acid derivatives against various microorganisms.

Principle: The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 4-oxobutanoic acid derivatives

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the 4-oxobutanoic acid derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 3: GABA Receptor Binding Assay

Objective: To evaluate the affinity of 4-oxobutanoic acid derivatives for GABA receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]muscimol for GABAA receptors) for binding to the receptor in a membrane preparation.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl)

  • Radiolabeled ligand (e.g., [3H]muscimol)

  • Non-specific binding control (e.g., unlabeled GABA)

  • 4-oxobutanoic acid derivatives

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in homogenization buffer. Perform a series of centrifugations to isolate the cell membranes containing the GABA receptors. The final pellet is resuspended in the binding buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 45 minutes) to allow for binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which can be used to calculate the binding affinity (Ki).

References

A Comparative Guide to the Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, a valuable intermediate in pharmaceutical synthesis. We will explore the traditional Friedel-Crafts acylation and potential alternative methodologies, presenting available experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their needs.

Introduction

This compound is a keto acid derivative whose structure is of interest in the development of various therapeutic agents. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery programs. This guide compares the well-established Friedel-Crafts acylation with other potential synthetic strategies, evaluating them based on yield, reaction conditions, and substrate scope.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several methods. Below is a comparison of the most viable routes based on available chemical literature for analogous compounds.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTypical Yield (%)AdvantagesDisadvantages
Route 1: Friedel-Crafts Acylation 2-Fluorotoluene, Succinic anhydrideAlCl₃ (Lewis acid)Dichloromethane, Benzene, or solvent-free70-95 (estimated for analogous reactions)[1]Well-established, generally high yielding, robust.[2]Requires stoichiometric amounts of Lewis acid, potential for regioselectivity issues, harsh reaction conditions.
Route 2: Grignard Reaction 1-Bromo-4-fluoro-2-methylbenzene, Succinic anhydrideMagnesiumTetrahydrofuran (THF)Moderate to Good (not specifically reported for this compound)Milder conditions than Friedel-Crafts, good for specific regioselectivity.Requires anhydrous conditions, Grignard reagent preparation can be sensitive.
Route 3: Photocatalytic Decarboxylative Coupling α-Keto acid, Maleic anhydridePhotocatalyst (e.g., Iridium complex)Organic SolventGood (reported for γ-ketoacids)[3]Mild reaction conditions, environmentally friendly (uses light), good functional group tolerance.[3]May require specialized equipment (photoreactor), catalyst can be expensive.

Note: The yields presented for Routes 2 and 3 are based on general methodologies for the synthesis of γ-keto acids and have not been specifically reported for this compound. Further optimization would be required.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 2-Fluorotoluene with Succinic Anhydride

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted benzenes with succinic anhydride.[1][2]

Materials:

  • 2-Fluorotoluene

  • Succinic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Prepare a solution of 2-fluorotoluene (1.0 molar equivalent) and succinic anhydride (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Regioselectivity Consideration: The Friedel-Crafts acylation of 2-fluorotoluene is expected to be directed by the activating methyl group to the positions ortho and para to it. Due to steric hindrance from the methyl group, the major product is anticipated to be the para-substituted isomer, which is the desired this compound. The fluorine atom is also an ortho, para-director, but is deactivating.

Route 2: Synthesis via Grignard Reagent

This generalized protocol is based on the reaction of Grignard reagents with succinic anhydride to form γ-keto acids.

Materials:

  • 1-Bromo-4-fluoro-2-methylbenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Succinic anhydride

  • Hydrochloric acid (e.g., 1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium and gently warm the flask to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Succinic Anhydride: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous THF. Add the succinic anhydride solution dropwise to the cooled Grignard reagent.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding it to a mixture of ice and 1 M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing the Synthesis Pathways

To better understand the reaction workflows, the following diagrams illustrate the key steps in the described synthetic routes.

Friedel_Crafts_Acylation cluster_start Starting Materials A 2-Fluorotoluene D Friedel-Crafts Acylation A->D B Succinic anhydride B->D C AlCl₃ DCM C->D E Intermediate Complex D->E F Aqueous Workup (HCl/H₂O) E->F G 4-(4-Fluoro-3-methylphenyl)- 4-oxobutanoic acid F->G Grignard_Synthesis cluster_start Starting Materials A 1-Bromo-4-fluoro-2-methylbenzene D Grignard Reagent Formation A->D B Magnesium B->D C Anhydrous THF C->D E 2-Fluoro-5-methylphenyl- magnesium bromide D->E G Nucleophilic Acyl Substitution E->G F Succinic anhydride in THF F->G H Intermediate Adduct G->H I Aqueous Workup (HCl/H₂O) H->I J 4-(4-Fluoro-3-methylphenyl)- 4-oxobutanoic acid I->J

References

A Comparative Crystallographic Guide to 4-Aryl-4-Oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Structural Chemistry of Bioactive Scaffolds

This guide offers a comparative analysis of the X-ray crystallography of 4-aryl-4-oxobutanoic acid analogs, a class of compounds recognized for their versatile biological activities. By examining their solid-state structures, we can gain crucial insights into the conformational preferences and intermolecular interactions that may govern their therapeutic potential. This document provides a summary of crystallographic data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development.

Comparative Crystallographic Data of 4-Aryl-4-Oxobutanoic Acid Analogs

The three-dimensional arrangement of atoms in 4-aryl-4-oxobutanoic acid analogs is fundamental to understanding their structure-activity relationships. X-ray crystallography provides precise data on their molecular geometry and packing in the crystalline state. Below is a comparison of crystallographic data for several analogs, including different polymorphs of 4-oxo-4-phenylbutanoic acid.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-oxo-4-phenylbutanoic acid (Polymorph 1)C₁₀H₁₀O₃MonoclinicP2₁/c15.0715.43516.058129.571014.44
4-oxo-4-phenylbutanoic acid (Polymorph 2)C₁₀H₁₀O₃MonoclinicP2₁/n12.7285.20014.426111.33889.94
4-oxo-4-phenylbutanoic acid (Polymorph 3)C₁₀H₁₀O₃MonoclinicP2₁/c15.26735.202822.306398.021754.58
4-[(4-Chlorophenyl)carbamoyl]butanoic acidC₁₁H₁₂ClNO₃MonoclinicP2₁/c10.399611.233410.1506108.7531122.34
(Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acidC₁₅H₁₃NO₃SMonoclinicP2₁/c10.301317.65347.8283108.1821351.84

Experimental Protocols

Synthesis and Crystallization of 4-Aryl-4-Oxobutanoic Acids

Synthesis: A common method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel–Crafts acylation of an aromatic compound with succinic anhydride.[1]

  • Procedure: To a stirred suspension of anhydrous aluminum chloride in an excess of the aryl substrate (e.g., benzene, toluene) under anhydrous conditions, succinic anhydride is added portion-wise. The reaction mixture is typically heated and stirred for several hours. After completion, the mixture is cooled and hydrolyzed with ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and purified by recrystallization.

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction can be obtained by various methods, with slow evaporation being a common technique.[1]

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., benzene, ethanol, or a solvent mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 120 K or 296 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The data are typically collected using ω-scans.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors (e.g., Lorentz and polarization effects). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of a Key Signaling Pathway

Some derivatives of 4-oxobutanoic acid have been investigated for their potential to modulate cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a generalized workflow for the synthesis and crystallographic analysis of these compounds.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Crystallography Aryl Substrate Aryl Substrate Friedel-Crafts Acylation Friedel-Crafts Acylation Aryl Substrate->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Crude Product Crude Product Friedel-Crafts Acylation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Analog Pure Analog Recrystallization->Pure Analog Saturated Solution Saturated Solution Pure Analog->Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Crystallographic Data Crystallographic Data Structure Solution & Refinement->Crystallographic Data

Synthesis and Crystallography Workflow

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-aryl-4-oxobutanoic acid analog. Dysregulation of this pathway is a common feature in many cancers, making it a key target for drug development.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Analog 4-Aryl-4-oxobutanoic Acid Analog Analog->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

References

A Comparative Analysis of Lewis Acids for Enhanced Friedel-Crafts Acylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Aromatic Ketone Synthesis.

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon bonds and the production of aromatic ketones—key intermediates in the pharmaceutical and fine chemical industries. The efficiency and selectivity of this electrophilic aromatic substitution are critically dependent on the choice of the Lewis acid catalyst. This guide provides a comprehensive comparative analysis of commonly employed and novel Lewis acids, supported by experimental data, to facilitate informed catalyst selection for specific research and development applications.

Performance Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst profoundly influences reaction rates, yields, and selectivity in Friedel-Crafts acylation. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are known for their high reactivity. However, challenges associated with their moisture sensitivity, requirement in stoichiometric amounts, and generation of corrosive waste have spurred the development of more sustainable alternatives, including lanthanide triflates and solid acid catalysts like zeolites.

The following table summarizes the performance of various Lewis acids in the acylation of common aromatic substrates, providing a comparative overview based on reported experimental data. It is important to note that reaction conditions can significantly affect outcomes and should be optimized for each specific application.

Catalyst TypeCatalyst ExampleAromatic SubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)
Traditional Lewis Acids Aluminum Chloride (AlCl₃)TolueneAcetyl ChlorideMethylene Chloride0 to RT30 min~86%
Iron(III) Chloride (FeCl₃)AnisolePropionyl ChlorideMethylene ChlorideRT15 min65-80%
Zinc Chloride (ZnCl₂)AnisoleAcetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95%
Lanthanide Triflates Ytterbium Triflate (Yb(OTf)₃)AnisoleAcetic AnhydrideNitromethane501 h>95%
Scandium Triflate (Sc(OTf)₃)AnisoleBenzoyl Chloride[bmim][BF₄]80Overnight100%
Solid Acid Catalysts H-ZSM-5 ZeoliteAnisolePropanoic AcidNot specifiedNot specifiedNot specifiedHigh Conversion
Iron-loaded ZeoliteAnisolePropanoic AcidNot specifiedNot specifiedNot specifiedLower Conversion than pristine Zeolite

Note: RT = Room Temperature; DES = Deep Eutectic Solvent. Yields are isolated yields where specified. Data is compiled from multiple sources and reaction conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of different catalytic systems. Below are representative experimental protocols for Friedel-Crafts acylation using various Lewis acids.

Protocol 1: Acylation of Toluene using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere. All glassware must be flame-dried to ensure anhydrous conditions.

  • Reaction Mixture Preparation: Suspend anhydrous AlCl₃ (1.1 equivalents) in methylene chloride in the reaction flask and cool the mixture to 0°C in an ice bath.

  • Addition of Reactants: Add a solution of acetyl chloride (1.0 equivalent) in methylene chloride to the addition funnel and add it dropwise to the stirred AlCl₃ suspension. Following this, add a solution of toluene (1.0 equivalent) in methylene chloride dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Protocol 2: Acylation of Anisole using Iron(III) Chloride (FeCl₃)

Materials:

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anisole

  • Propionyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Water

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stir bar, add FeCl₃ (1.0 equivalent) and methylene chloride.

  • Reagent Addition: Add propionyl chloride (1.15 equivalents) to the mixture. Then, slowly add a solution of anisole (1.0 equivalent) in methylene chloride dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for an additional 10 minutes after the addition is complete.

  • Quenching and Extraction: Quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with methylene chloride.

  • Washing and Drying: Combine the organic layers and wash with 5% aqueous NaOH solution. Dry the organic phase over anhydrous MgSO₄.

  • Isolation: Filter the mixture and remove the solvent by evaporation to obtain the crude product.

Protocol 3: Acylation of Ferrocene using Phosphoric Acid

Materials:

  • Ferrocene

  • Acetic Anhydride

  • 85% Phosphoric Acid (H₃PO₄)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃)

  • Hexane

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine ferrocene (1.0 equivalent), acetic anhydride, and 85% phosphoric acid.

  • Heating: Heat the reaction mixture in a hot water bath for 10 minutes.

  • Quenching and Neutralization: Cool the flask in an ice bath and then pour the reaction mixture into ice water. Neutralize the mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hexane to obtain the purified acetylferrocene.

Reaction Mechanisms and Workflows

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid plays a crucial role in activating the acylating agent to generate a highly reactive electrophile, the acylium ion.

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acyl_Halide Acyl Halide (R-CO-X) Acylium_Ion Acylium Ion ([R-C≡O]⁺) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid_Complex [X-AlCl₃]⁻ Sigma_Complex Arenium Ion (σ-complex) Aromatic_Ring Aromatic Ring (Ar-H) Aromatic_Ring->Sigma_Complex + Acylium Ion Product Aryl Ketone (Ar-CO-R) Sigma_Complex->Product -H⁺

Caption: General mechanism of Friedel-Crafts acylation.

The experimental workflow for a typical Friedel-Crafts acylation involves several key steps from reaction setup to product analysis.

Experimental_Workflow Start Setup Reaction Setup (Anhydrous Conditions) Start->Setup Cooling Cooling to 0°C Setup->Cooling Reagent_Addition Slow Addition of Acylating Agent & Aromatic Substrate Cooling->Reagent_Addition Reaction Reaction at Room Temperature or Elevated Temperature Reagent_Addition->Reaction Quenching Quenching with Acidified Ice Water Reaction->Quenching Extraction Work-up & Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Analysis->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

In Vitro Efficacy of Novel 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the in vitro anti-cancer properties of a novel series of compounds derived from 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid. Designated as Compound A, Compound B, and Compound C, these molecules were evaluated against a standard chemotherapy agent, Doxorubicin, across a panel of human cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective experimental data and detailed methodologies to support further investigation into this promising class of compounds.

Introduction to Novel Compounds

The chemical scaffold of this compound presents a promising starting point for the development of new therapeutic agents. The novel derivatives, Compound A, Compound B, and Compound C, have been synthesized to explore their potential as anti-cancer agents. This guide details their performance in foundational in vitro assays designed to assess cytotoxicity, anti-proliferative effects, and the induction of apoptosis. The data presented herein offers a direct comparison of these novel compounds against Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy.

Comparative Efficacy Data

The in vitro efficacy of Compounds A, B, and C was systematically evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The following tables summarize the key quantitative data from these assessments.

Table 1: Cytotoxicity (IC50) of Novel Compounds and Doxorubicin

The half-maximal inhibitory concentration (IC50) was determined to assess the cytotoxic potential of each compound after 48 hours of treatment. Lower IC50 values indicate higher potency.

CompoundA549 (µM)MCF-7 (µM)HCT116 (µM)
Compound A 15.212.818.5
Compound B 8.76.110.3
Compound C 25.421.930.1
Doxorubicin 0.80.51.2

Table 2: Anti-Proliferative Activity (GI50) of Novel Compounds and Doxorubicin

The concentration required to inhibit cell growth by 50% (GI50) was measured to evaluate the anti-proliferative effects of the compounds.

CompoundA549 (µM)MCF-7 (µM)HCT116 (µM)
Compound A 10.18.512.4
Compound B 5.34.27.8
Compound C 18.916.722.5
Doxorubicin 0.40.20.7

Table 3: Apoptosis Induction by Novel Compounds and Doxorubicin

The percentage of apoptotic cells was quantified by flow cytometry following treatment with the respective IC50 concentrations of each compound for 24 hours.

Compound% Apoptotic Cells (A549)% Apoptotic Cells (MCF-7)% Apoptotic Cells (HCT116)
Compound A 35.6%40.2%32.1%
Compound B 55.8%62.5%51.7%
Compound C 15.3%18.9%12.4%
Doxorubicin 75.2%80.1%72.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cell Culture

Human cancer cell lines A549, MCF-7, and HCT116 were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (Compound A, B, C, and Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Anti-Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Cells were seeded in 96-well plates as described for the cytotoxicity assay.

  • Compound Treatment: Cells were treated with a range of concentrations of the test compounds for 24 hours.

  • BrdU Labeling: BrdU labeling solution was added to each well, and the cells were incubated for 2 hours to allow for BrdU incorporation into the DNA of proliferating cells.

  • Detection: The cells were fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a substrate.

  • Absorbance Measurement: The absorbance was measured at 450 nm, and the GI50 values were determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental process, the following diagrams have been generated.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth NovelCompound Novel Compound NovelCompound->Akt inhibits? MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression NovelCompound Novel Compound NovelCompound->Raf inhibits? Experimental_Workflow start Start cell_culture Cell Culture (A549, MCF-7, HCT116) start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-48h) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity proliferation Proliferation Assay (BrdU) incubation->proliferation apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis data_analysis Data Analysis (IC50, GI50, % Apoptosis) cytotoxicity->data_analysis proliferation->data_analysis apoptosis->data_analysis end End data_analysis->end

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Hazard and Precautionary Summary

Based on data from analogous compounds, 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid may pose several hazards.[1][2][3] The following table summarizes potential risks and recommended safety measures.

Hazard CategoryPotential RisksRecommended Precautions
Skin Contact Causes skin irritation.[1][2] May be harmful if absorbed through the skin.[3]Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Causes serious eye irritation.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
Inhalation May cause respiratory irritation.[1] May be harmful if inhaled.[3]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2][3]
Environmental Do not let product enter drains, other waterways, or soil.[1]Prevent further leakage or spillage if safe to do so.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to handle it as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.

  • Containerization:

    • Use a suitable, closed, and properly labeled container for disposal.[3]

    • Ensure the container is stored in a well-ventilated and secure area.[2]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling the waste.[1][2]

  • Waste Collection and Removal:

    • Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous materials.[1]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for disposal B Is the material contaminated? A->B C Segregate and label as 'Contaminated this compound' B->C Yes D Segregate and label as 'Uncontaminated this compound' B->D No E Package in a designated, sealed, and labeled hazardous waste container C->E D->E F Store in a designated, secure, and well-ventilated area E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Complete all required waste disposal documentation G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.